Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate
Description
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Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3/c1-14-9-3-6(5-11)7(4-8(9)12)10(13)15-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESYIEDDICFDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CBr)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate: Structural Dynamics, Synthetic Utility, and Applications in Advanced Drug Discovery
Executive Summary
In the landscape of modern organic synthesis and medicinal chemistry, polyfunctional building blocks are the cornerstone of efficient retrosynthetic design. Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate (CAS: 109803-49-8) represents a highly versatile, orthogonally reactive scaffold. Featuring four distinct functional handles—a benzylic bromide, an aryl chloride, a methyl ester, and an electron-donating methoxy group—this compound enables the rapid assembly of complex molecular architectures, including advanced anti-apoptotic inhibitors and targeted kinase therapeutics.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic datasheets. We will dissect the physicochemical properties, detail self-validating synthetic protocols, and explore the thermodynamic causality behind its chemoselective reactivity.
Physicochemical Profiling & Structural Analysis
The utility of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate lies in the electronic and steric interplay of its substituents. The methoxy group at the C4 position acts as a strong electron-donating group (EDG) via resonance, which enriches the aromatic ring. Conversely, the C5 chlorine atom is electron-withdrawing via induction but provides a critical handle for late-stage functionalization.
Quantitative Structural & Reactivity Data
To understand the orthogonal reactivity of this scaffold, we must compare the thermodynamic stability of its reactive sites. The table below summarizes the core properties and the bond dissociation energies (BDE) that dictate its synthetic behavior.
| Property / Reactive Site | Quantitative Value / BDE | Primary Reaction Mode | Typical Activation Conditions |
| Molecular Weight | 293.54 g/mol | N/A | N/A |
| Formula | C10H10BrClO3 | N/A | N/A |
| C2: Benzylic C-Br | ~68 - 72 kcal/mol | Nucleophilic Substitution (SN2) | Room Temp to 60°C, Mild Base |
| C5: Aryl C-Cl | ~95 - 97 kcal/mol | Transition-Metal Cross-Coupling | 80°C - 120°C, Pd/Ni Catalysis |
| C1: Ester C=O | N/A (Acyl substitution) | Saponification / Reduction | LiOH/H2O (RT) or LiAlH4 (0°C) |
Data synthesized from standard bond dissociation metrics in.
Core Synthetic Methodologies
The target compound is typically synthesized via the Wohl-Ziegler bromination of its precursor, methyl 5-chloro-4-methoxy-2-methylbenzoate.
Strategic Causality
The use of N-bromosuccinimide (NBS) rather than elemental bromine (Br2) is critical. NBS provides a low, steady-state concentration of bromine radicals, which prevents unwanted electrophilic aromatic substitution on the electron-rich aromatic ring. Azobisisobutyronitrile (AIBN) is selected as the initiator because its thermal decomposition at ~65-75°C aligns perfectly with the reflux temperature of standard halogenation solvents.
Workflow of radical bromination to yield the benzylic bromide target.
Self-Validating Protocol: Radical Bromination
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve methyl 5-chloro-4-methoxy-2-methylbenzoate (1.0 eq) in anhydrous acetonitrile (0.2 M).
-
Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of the resulting benzylic bromide into a benzylic alcohol.
-
-
Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq).
-
Causality: A slight excess of NBS ensures complete conversion.
-
-
Initiation & Propagation: Heat the reaction mixture to 75°C under an argon atmosphere for 4-6 hours.
-
Self-Validating Monitoring: Monitor the reaction via 1H NMR of a crude aliquot. The system is self-validating: the reaction is complete when the Ar-CH3 singlet at ~2.5 ppm completely disappears, replaced by a new Ar-CH2Br singlet at ~4.5 ppm.
-
Workup: Cool to 0°C. Filter the mixture to remove the insoluble succinimide byproduct. Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified via flash chromatography (Hexanes/EtOAc).
Chemoselectivity & Downstream Reactivity
The true power of this scaffold lies in its orthogonal reactivity . Because the benzylic C-Br bond is significantly weaker (~70 kcal/mol) than the aryl C-Cl bond (~96 kcal/mol), nucleophilic substitution can be performed with absolute chemoselectivity without disturbing the aryl chloride.
Chemoselective pathways demonstrating orthogonal reactivity of the scaffold.
Self-Validating Protocol: Chemoselective SN2 Amination
Strategic Note: If a synthetic route requires both SN2 amination and a Suzuki cross-coupling, the SN2 reaction must be performed first. Palladium catalysts will readily insert into the highly reactive C-Br bond, leading to polymerization or undesired homocoupling if left intact.
-
Preparation: Dissolve Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate (1.0 eq) in anhydrous DMF (0.1 M).
-
Nucleophile Addition: Add a secondary amine (e.g., morpholine, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the generated HBr, preventing the protonation and subsequent deactivation of the nucleophilic amine.
-
-
Reaction: Stir at room temperature for 2 hours.
-
Causality: The benzylic position is highly activated by the adjacent aromatic ring; heating is unnecessary and actively avoided to prevent competing ester aminolysis.
-
-
Validation: Analyze via LC-MS. The system validates success when the starting material mass [M+H]+ 293/295 disappears, replaced by the product mass (e.g., [M+H]+ 300 for the morpholine adduct), confirming the aryl chloride remains intact.
Role in Pharmaceutical Development
Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs). A prominent example is its use in the development of spirocyclohexane derivatives acting as anti-apoptotic inhibitors (targeting the Bcl-2/Bcl-xL pathways), which are critical in modern oncology [1].
In these drug discovery workflows, the benzylic bromide is typically displaced by a bulky, nitrogen-rich heterocycle to optimize binding affinity within the hydrophobic grooves of the Bcl-2 protein family. Following this, the methyl ester is hydrolyzed to a carboxylic acid to facilitate amide coupling, while the aryl chloride is utilized for late-stage Suzuki-Miyaura coupling to install extended biaryl systems, tuning the pharmacokinetic profile of the drug.
Handling, Stability, and Storage Protocols
As a benzylic bromide, this compound is a potent alkylating agent and a known lachrymator. Strict adherence to safety and storage protocols is non-negotiable to maintain structural integrity.
-
Moisture Sensitivity: The compound is susceptible to slow hydrolysis in the presence of atmospheric moisture, converting the benzylic bromide into a benzylic alcohol.
-
Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C.
-
Handling: Always manipulate within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles). Quench any spills or excess reagent with a mild nucleophile (e.g., dilute sodium thiosulfate or ethanolamine) to safely deactivate the alkylating agent before disposal.
References
- Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors US P
-
Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds Chemical Reviews - ACS Publications[Link]
Technical Whitepaper: Synthesis, Mechanisms, and Applications of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate
Executive Summary
In modern medicinal chemistry and drug development, functionalized benzoate derivatives serve as critical building blocks for the assembly of complex heterocyclic scaffolds. Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate (CAS: 109803-49-8) is a highly versatile bifunctional intermediate[1]. Featuring both an electrophilic benzylic bromide and a reactive methyl ester, this compound is uniquely primed for tandem nucleophilic substitution and cyclization reactions.
This whitepaper provides an in-depth technical guide on the physicochemical profiling, mechanistic synthesis, and downstream utility of this compound. By moving beyond basic protocols, we dissect the causality behind experimental choices—ensuring that researchers can implement robust, self-validating workflows in their synthetic pipelines.
Physicochemical Profiling
Before initiating any synthetic workflow, it is crucial to understand the structural and physical parameters of the target molecule. The presence of the methoxy (-OCH₃) and chloro (-Cl) groups on the aromatic ring electronically modulates the reactivity of the benzylic position, stabilizing radical intermediates during synthesis while directing downstream nucleophilic attacks.
Table 1: Physicochemical and Structural Data
| Parameter | Value / Description |
| Chemical Name | Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate |
| CAS Registry Number | 109803-49-8[1] |
| Molecular Formula | C₁₀H₁₀BrClO₃ |
| Molecular Weight | 293.54 g/mol |
| Key Functional Groups | Benzylic Bromide, Methyl Ester, Aryl Chloride, Aryl Ether |
| Physical State | Solid (typically crystalline powder) |
| Storage Conditions | 2–8 °C, protect from light and moisture |
Mechanistic Synthesis Pathway: The Wohl-Ziegler Bromination
The standard industrial and laboratory-scale synthesis of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate relies on the Wohl-Ziegler bromination of its precursor, Methyl 5-chloro-4-methoxy-2-methylbenzoate[2].
The Goldfinger Mechanism
Historically, it was believed that the N-bromosuccinimide (NBS) radical directly abstracted the benzylic hydrogen. However, the accepted Goldfinger mechanism reveals a more elegant self-regulating system[2]. NBS does not act as the primary radical; rather, it serves as a steady-state reservoir for molecular bromine (Br₂).
-
Initiation: A radical initiator like Azobisisobutyronitrile (AIBN) undergoes thermal homolysis to generate radical species, which subsequently create a trace amount of bromine radicals (Br•).
-
Propagation: The Br• abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and Hydrogen Bromide (HBr).
-
Ionic Exchange: The generated HBr reacts ionically with suspended NBS to produce a low, controlled concentration of Br₂ and succinimide.
-
Product Formation: The benzylic radical reacts with the Br₂, yielding the brominated target and regenerating the Br• to continue the chain[3].
Caption: The Goldfinger propagation cycle for the Wohl-Ziegler bromination of benzylic substrates.
Experimental Protocol: Self-Validating Synthesis Workflow
To synthesize Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate with high scientific integrity, the protocol must be designed to minimize over-bromination (dibromide formation) and eliminate toxic solvents.
Causality Behind Experimental Choices
-
Solvent Selection (Acetonitrile vs. CCl₄): Historically, Carbon Tetrachloride (CCl₄) was used because it is transparent to radicals. However, due to its severe ozone-depleting properties, modern green chemistry dictates the use of Acetonitrile (MeCN) or Trifluorotoluene[4]. MeCN offers a distinct operational advantage: NBS is highly soluble in it, while the succinimide byproduct is poorly soluble and precipitates, allowing for a simple filtration workup.
-
Initiator Selection (AIBN vs. BPO): AIBN decomposes at a predictable rate at 65–80 °C, perfectly aligning with the reflux temperature of MeCN (82 °C). Unlike Benzoyl Peroxide (BPO), AIBN does not induce unwanted oxidation of the electron-rich methoxy group.
Table 2: Reaction Optimization Parameters
| Solvent | Initiator | Temperature | Time | Yield (%) | Environmental Impact |
| Carbon Tetrachloride | AIBN | 77 °C (Reflux) | 4 h | 85% | High (Ozone Depleting)[2] |
| Acetonitrile | AIBN | 82 °C (Reflux) | 6 h | 82% | Low (Green Alternative)[4] |
| Trifluorotoluene | Blue LED | 25 °C | 2 h | 88% | Low (Photochemical)[3] |
Step-by-Step Methodology
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Preparation: In an oven-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of Methyl 5-chloro-4-methoxy-2-methylbenzoate in anhydrous Acetonitrile (0.2 M concentration).
-
Reagent Addition: Add 1.05 equivalents of recrystallized N-Bromosuccinimide (NBS). Crucial Step: Do not exceed 1.05 equivalents to prevent the formation of the gem-dibromide byproduct.
-
Initiation: Add 0.1 equivalents of AIBN. Purge the system with inert Nitrogen gas for 10 minutes to remove oxygen, which acts as a radical scavenger.
-
Reflux & Self-Validation: Heat the mixture to 82 °C. Self-Validating Observation: As the reaction progresses, the dense NBS will be consumed, and the less dense succinimide will precipitate out of the Acetonitrile solution. The complete precipitation of a white solid indicates the termination of the propagation cycle.
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Workup: Cool the reaction to 0 °C to maximize succinimide precipitation. Filter the mixture through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude residue in Ethyl Acetate, wash with water and brine to remove residual succinimide, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate) if analytical purity is required.
Downstream Applications: Isoindolinone Synthesis
In drug development, Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate is rarely the final drug candidate. Instead, it is a highly prized intermediate for the synthesis of isoindolin-1-ones —a core pharmacophore found in numerous CNS therapeutics and anti-cancer agents.
The spatial arrangement of the benzylic bromide and the ortho-methyl ester allows for a highly efficient tandem reaction when exposed to primary amines (R-NH₂).
-
Intermolecular Sₙ2 Attack: The primary amine attacks the electrophilic benzylic carbon, displacing the bromide ion to form a secondary amine intermediate.
-
Intramolecular Amidation: The newly formed secondary amine rapidly attacks the adjacent methyl ester. The expulsion of methanol drives the cyclization forward, forming the thermodynamically stable lactam ring of the isoindolinone.
Caption: Tandem substitution-amidation pathway converting the benzoate intermediate into an isoindolinone.
By controlling the stoichiometry and utilizing mild bases (such as K₂CO₃ or Triethylamine) to neutralize the generated HBr, researchers can achieve near-quantitative yields in this cyclization step, making CAS 109803-49-8 an indispensable tool in high-throughput library synthesis.
References
-
Wikipedia Contributors. "Wohl–Ziegler bromination". Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Cantillo, D., et al. "Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture". Australian Journal of Chemistry. Available at:[Link]
-
Hirai, T., & Togo, H. "Bromination of hydrocarbons with CBr4, initiated by light-emitting diode irradiation". Beilstein Journal of Organic Chemistry. Available at:[Link]
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Structural Elucidation, Synthesis, and Reactivity Profiling of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate
Executive Summary
In the landscape of modern medicinal chemistry and drug development, the strategic selection of highly functionalized building blocks dictates the efficiency of pharmacophore assembly. Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate (CAS: 109803-49-8) [1] serves as a privileged advanced pharmaceutical intermediate (API). Characterized by its unique ortho-relationship between an electrophilic benzylic bromide and a methyl ester, this compound is a classic precursor for the synthesis of isoindolin-1-ones and phthalides—scaffolds frequently found in kinase inhibitors, antihypertensives, and immunomodulatory drugs[2].
This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, stereoelectronic properties, synthetic methodologies, and step-by-step protocols for its application in drug development.
Nomenclature & Structural Elucidation
The structural identity of a molecule informs its reactivity. Deconstructing the IUPAC name Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate reveals the precise spatial arrangement of its functional groups, governed by the IUPAC Blue Book rules for organic nomenclature:
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Principal Functional Group: The ester moiety (-COOCH₃) holds the highest nomenclature priority over halogens and ethers. Therefore, the parent scaffold is designated as a methyl benzoate [3].
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Ring Numbering: The carbon atom of the benzene ring directly attached to the carboxylate carbon is designated as C-1. Numbering proceeds around the ring to assign the lowest possible locants to the remaining substituents (positions 2, 4, and 5).
-
Substituent Identification & Alphabetization:
-
Position 2: A methyl group bearing a bromine atom is termed a bromomethyl group.
-
Position 4: An ether linkage with a methyl group is termed a methoxy group.
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Position 5: A chlorine atom is termed a chloro group.
-
Alphabetizing these prefixes (bromomethyl, chloro, methoxy) dictates the final assembly.
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Stereoelectronic Causality in Drug Design
The specific placement of these groups is not arbitrary. The 4-methoxy group acts as an electron-donating group (EDG) via resonance, increasing electron density on the aromatic ring. Conversely, the 5-chloro group acts as an electron-withdrawing group (EWG) via induction while providing lipophilic bulk. In target-based drug design, this 5-chloro substituent frequently occupies hydrophobic pockets within protein active sites and blocks cytochrome P450-mediated oxidation, thereby improving the molecule's metabolic half-life.
Quantitative Data: Physicochemical Properties
To facilitate stoichiometric calculations and analytical validation, the core properties of the compound are summarized below.
Table 1: Physicochemical & Structural Properties
| Property | Value | Causality / Relevance |
| IUPAC Name | Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate | Standardized nomenclature for regulatory filing. |
| CAS Number | 109803-49-8 | Unique identifier for procurement and IP[1]. |
| Molecular Formula | C₁₀H₁₀BrClO₃ | Determines exact mass for Mass Spectrometry (MS) validation[3]. |
| Molecular Weight | 293.54 g/mol | Critical for accurate stoichiometric calculations[3]. |
| Pharmacophore Role | Isoindolinone/Phthalide precursor | Rigidifies molecular conformation to enhance target binding affinity[2]. |
Retrosynthetic Analysis & Chemical Synthesis
The standard industrial and laboratory synthesis of this compound relies on the Wohl-Ziegler bromination of the precursor, methyl 5-chloro-4-methoxy-2-methylbenzoate.
Mechanistic Causality
The reaction utilizes N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN) .
-
Why NBS? NBS provides a low, steady-state concentration of molecular bromine (Br₂). A high concentration of Br₂ would lead to unwanted electrophilic aromatic substitution (ring bromination). The low concentration ensures that substitution occurs exclusively via a radical mechanism at the benzylic position.
-
Why AIBN? Thermal decomposition of AIBN at ~75°C generates nitrogen gas and two stabilized 2-cyanoprop-2-yl radicals, which initiate the chain reaction by abstracting a bromine atom to form the initial radical species.
Fig 1: Mechanism of Wohl-Ziegler radical bromination at the benzylic position.
Optimization of Reaction Conditions
Table 2: Optimization of Wohl-Ziegler Bromination
| Solvent System | Initiator | Temp (°C) | Yield (%) | Causality / Observation |
| Carbon Tetrachloride (CCl₄) | AIBN | 76 | 85 | Classic solvent; excellent radical stability, but highly toxic/regulated. |
| Trifluorotoluene (PhCF₃) | AIBN | 80 | 82 | Greener alternative; mimics CCl₄ polarity without ozone depletion. |
| Acetonitrile (MeCN) | BPO | 82 | 65 | Polar solvent; increases ionic byproducts (e.g., ring bromination). |
Reactivity Profiling: The Isoindolinone Pathway
Benzylic bromides with an ortho-ester group, such as Methyl 2-(bromomethyl)benzoate derivatives, exhibit exceptionally high reactivity in nucleophilic substitution reactions due to the stability of the benzylic carbocation intermediate[4].
When reacted with a primary amine, the molecule undergoes a tandem Sₙ2 displacement followed by intramolecular lactamization [2]. The nitrogen nucleophile first displaces the benzylic bromide. The resulting secondary amine is perfectly positioned to attack the adjacent methyl ester via nucleophilic acyl substitution, expelling methanol and forming a highly stable, rigid isoindolin-1-one ring[5].
Fig 2: Tandem SN2 displacement and intramolecular lactamization pathway.
Experimental Protocols (Self-Validating Systems)
The following methodologies are engineered for high reproducibility, incorporating built-in validation checkpoints.
Protocol A: Synthesis of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate
-
Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve methyl 5-chloro-4-methoxy-2-methylbenzoate (10.0 g, 46.6 mmol, 1.0 eq) in anhydrous trifluorotoluene (100 mL).
-
Reagent Addition: Add N-Bromosuccinimide (8.7 g, 48.9 mmol, 1.05 eq) and AIBN (0.38 g, 2.3 mmol, 0.05 eq).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The reaction is typically complete within 4-6 hours. The dense NBS powder will convert to succinimide, which floats to the surface of the solvent.
-
Workup: Cool the mixture to 0°C in an ice bath. Filter off the precipitated succinimide via a Büchner funnel. Wash the filtrate with saturated aqueous NaHCO₃ (50 mL) followed by brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via recrystallization from hot heptane to yield the title compound as a crystalline solid.
Protocol B: Isoindolinone Cyclization (Pharmacophore Assembly)
-
Preparation: Dissolve Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Amine Addition: Add the desired primary amine (R-NH₂, 1.1 eq) and anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ is a mild, insoluble base that scavenges the HBr generated during the Sₙ2 step without hydrolyzing the ester.
-
Cyclization: Stir the suspension at 60°C for 12 hours.
-
Workup: Quench the reaction by pouring it into ice water. If the resulting isoindolinone precipitates, isolate it via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and purify via flash column chromatography.
References
-
CymitQuimica Technical Data. "Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate - CAS: 109803-49-8." CymitQuimica Catalog.
-
Aaronchem Materials. "109803-49-8 | MFCD25955440 - Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate." Aaronchem Catalog.
-
BenchChem Technical Support Team. "A Tale of Two Bromides: A Comparative Guide to the Reactivity of Methyl 2-(bromomethyl)benzoate and Methyl 2-(2-bromoethyl)benzoate." BenchChem, Feb 2026.
-
ResearchGate / Heterocycles. "New Synthesis of Isoquinoline and 3,4-Dihydroisoquinoline Derivatives." ResearchGate.
-
National Institutes of Health (NIH) / PMC. "Novel Potentiators for Vancomycin in the Treatment of Biofilm-Related MRSA Infections via a Mix and Match Approach." PubMed Central.
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- 1. Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate [cymitquimica.com]
- 2. Novel Potentiators for Vancomycin in the Treatment of Biofilm-Related MRSA Infections via a Mix and Match Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aaronchem.com [aaronchem.com]
- 4. Methyl 2-(2-bromoethyl)benzoate|CAS 25109-86-8 [benchchem.com]
- 5. researchgate.net [researchgate.net]
The Strategic Role of Benzylic Bromides in Organic Synthesis: From Radical Halogenation to Complex Cross-Coupling
Introduction
Benzylic bromides are indispensable electrophilic building blocks in organic synthesis and pharmaceutical drug development. The unique electronic environment of the benzylic position—where the adjacent aromatic ring can stabilize reactive intermediates (radicals, carbocations, and carbanions) via resonance—makes benzylic C(sp3)–H bonds highly susceptible to selective functionalization[1]. Once installed, the labile carbon-bromine bond serves as a versatile hub for carbon-carbon (C–C) and carbon-heteroatom cross-coupling reactions[2], enabling the late-stage diversification of complex bioactive molecules[3].
Mechanistic Foundations: The Wohl-Ziegler Bromination
The traditional method for synthesizing benzylic bromides is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide)[4].
Causality in Reagent Selection: A common question in synthetic design is why NBS is preferred over molecular bromine (Br2). The causality lies in the Goldfinger mechanism[5]. If Br2 were used at high concentrations, the electrophilic addition of bromine to any unsaturated bonds in the substrate would outcompete the desired radical substitution[6]. NBS acts as a controlled bromine reservoir. It reacts with the trace hydrogen bromide (HBr) generated during the propagation steps to produce a steady, extremely low concentration of Br2[5]. This kinetic control ensures that radical substitution at the benzylic position is overwhelmingly favored over alkene addition[4].
Goldfinger mechanism illustrating how NBS maintains low Br2 concentration for selective bromination.
Overcoming Batch Limitations: Traditional batch Wohl-Ziegler reactions often suffer from over-bromination (yielding dibromides) due to uneven radical distribution and localized concentration spikes[5]. To mitigate this, modern protocols employ continuous flow photochemistry. By generating Br2 in situ and utilizing microstructured photochemical reactors, researchers achieve rapid interphase transfer and complete conversion in residence times as low as 15 seconds, drastically reducing the Process Mass Intensity (PMI)[7].
Synthetic Applications: Cross-Coupling at sp3 Centers
Benzylic bromides are prime candidates for transition-metal-catalyzed cross-coupling. While palladium-catalyzed Suzuki-Miyaura couplings are traditionally reserved for sp2-hybridized halides, adapting these protocols to sp3 benzylic bromides unlocks direct pathways to complex diarylalkanes[8].
Microwave-Assisted Suzuki-Miyaura Coupling: Coupling heteroarylboronic acids with benzylic carbons is notoriously sluggish due to the high activation energy required for oxidative addition into the C(sp3)–Br bond and the competing β-hydride elimination[9]. By employing microwave irradiation alongside a robust catalyst system (Pd(OAc)2 and JohnPhos), the reaction efficiently overcomes these kinetic barriers, allowing for the rapid construction of structurally diverse pharmaceutical libraries[9].
Metallaphotoredox Cross-Electrophile Coupling: Beyond traditional Suzuki couplings, the MacMillan group has pioneered the use of dual photoredox and nickel catalysis to couple aliphatic bromides directly. This cross-electrophile C(sp3)–C(sp3) coupling bypasses the need for sensitive, pre-formed organometallic reagents, utilizing silyl radicals to activate the alkyl bromides under mild conditions[10].
Workflow for microwave-assisted Suzuki-Miyaura cross-coupling of benzylic bromides.
Quantitative Data Summary
| Transformation Type | Method / Reagents | Catalyst / Initiator | Reaction Conditions | Typical Yield | Key Advantage |
| Benzylic Bromination | Batch Wohl-Ziegler (NBS)[11] | (BzO)2 or Light | PhCl or CCl4, Reflux / 100°C | 35–60% | Simple setup, standard reagents. |
| Benzylic Bromination | Continuous Flow Photochemical[7] | 405 nm LEDs | NaBrO3/HBr, Flow, 15s residence | >90% | High throughput, low PMI (4.33). |
| Benzylic Bromination | Iron-Catalyzed C–H Bromination[3] | FeBr2 (1-5 mol%) | NBS, RT, 12-24 h | 75–95% | Highly site-selective, scalable. |
| Cross-Coupling | Suzuki-Miyaura (Microwave)[9] | Pd(OAc)2 / JohnPhos | K2CO3, DMF, 140°C, 20 min | 60–85% | Fast reaction, handles sp3 centers. |
| Cross-Coupling | Metallaphotoredox C(sp3)-C(sp3)[10] | Ni(II) / Photocatalyst | Supersilanol, Light, RT | 40–70% | No organometallic reagents needed. |
Self-Validating Experimental Protocols
Protocol 1: Iron-Catalyzed Site-Selective Benzylic Bromination[3]
Causality & Design: This protocol replaces harsh radical initiators with a biocompatible Iron(II) catalyst, enabling highly selective late-stage bromination of complex molecules without competitive arene bromination.
-
Preparation: In a dried reaction vial under ambient atmosphere, add the benzylic substrate (0.2 mmol) and N-bromosuccinimide (0.22 mmol). Causality: A slight stoichiometric excess of NBS ensures complete conversion while minimizing the risk of dibromination.
-
Catalyst Addition: Add FeBr2 (5 mol%) to the mixture. Causality: FeBr2 acts as a mild radical initiator and Lewis acid, coordinating with NBS to facilitate controlled homolytic cleavage.
-
Reaction: Suspend the mixture in 1.0 mL of an appropriate solvent (e.g., dichloroethane) and stir at room temperature for 12 hours.
-
Validation (Self-Correction): Monitor the reaction via TLC. If unreacted starting material persists, verify the quality of NBS; it should be recrystallized from water to remove pre-existing Br2/HBr impurities that skew the kinetic profile[5].
-
Workup: Quench with aqueous sodium thiosulfate to neutralize any residual electrophilic bromine species, extract with ethyl acetate, dry over MgSO4, and purify via flash chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling[9]
Causality & Design: Coupling at sp3 centers is prone to β-hydride elimination. Using a bulky, electron-rich ligand like JohnPhos accelerates reductive elimination, outcompeting side reactions.
-
Reagent Loading: To a microwave-safe vial, add the benzylic bromide (1.0 mmol), arylboronic acid (1.5 mmol), and anhydrous K2CO3 (3.0 mmol). Causality: K2CO3 is required to activate the boronic acid via formation of a reactive boronate complex, facilitating transmetalation.
-
Catalyst Complexation: Add Pd(OAc)2 (5 mol%) and JohnPhos (10 mol%).
-
Solvent Addition: Add 2 mL of anhydrous DMF. Seal the vial with a crimp cap. Causality: DMF provides high microwave absorptivity and stabilizes the palladium intermediates.
-
Microwave Irradiation: Heat the mixture in a microwave reactor at 140°C for 20 minutes. Causality: Rapid volumetric heating overcomes the high activation barrier for sp3 oxidative addition instantly.
-
Validation (Self-Correction): Post-reaction LC-MS should indicate a mass shift corresponding to the loss of bromine and addition of the aryl group. If homocoupling of the boronic acid is observed, rigorously degas the DMF prior to use, as oxygen promotes oxidative homocoupling.
-
Workup: Cool to room temperature, dilute with water, extract with diethyl ether, concentrate, and purify via column chromatography.
References
-
Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. ACS Publications. URL: [Link]
-
Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry (RSC Publishing). URL: [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC / Tetrahedron Letters. URL: [Link]
-
Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. ACS Omega. URL: [Link]
-
Wohl–Ziegler bromination. Wikipedia. URL: [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. URL: [Link]
-
Cu‐catalyzed C(sp³)−C(sp²) cross‐coupling of benzylic bromides and aryl boronic acids. ResearchGate. URL: [Link]
-
11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. URL: [Link]
-
Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Macmillan Group - Princeton University / JACS. URL: [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. URL: [Link]
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- 11. pubs.acs.org [pubs.acs.org]
The Strategic Implementation of Substituted Benzoates in Modern Drug Discovery: A Technical Whitepaper
Executive Summary
In the landscape of medicinal chemistry, the benzoate ester and benzoic acid scaffolds represent highly privileged pharmacophores. By systematically altering the electronic, steric, and lipophilic properties of the benzene ring through specific substitutions (e.g., halogens, methoxy, amino, or sulfamoyl groups), drug development professionals can precisely tune target binding affinity, cellular permeability, and metabolic stability. This technical guide synthesizes recent breakthroughs in the application of substituted benzoates across oncology, immunology, and metabolic disease, providing a rigorous framework for structure-activity relationship (SAR) design and experimental validation.
Structural and Electronic Causality in Benzoate Design
The versatility of the substituted benzoate scaffold lies in the predictability of its modifications. The aromatic ring serves as a rigid spacer and a platform for π-π stacking, while the carboxylate/ester moiety acts as a hydrogen bond acceptor or a cleavable prodrug linker.
-
Halogenation (Fluoro/Chloro-substitutions): The introduction of fluorine atoms is a classical bioisosteric strategy. In the context of epigallocatechin gallate (EGCG) analogs, replacing hydroxyl groups with fluoro-substituted benzoates significantly alters the electron density of the aromatic ring. This modification not only prevents rapid phase II metabolism (glucuronidation/sulfation) but also enhances binding affinity within the hydrophobic pockets of the 20S proteasome via multipolar interactions[1].
-
Methoxy and Amino Substitutions: Electron-donating groups like methoxy (-OCH₃) and amino (-NH₂) groups increase the electron density of the aromatic ring. Methoxy-substituted benzoates, such as 2-hydroxy-3-methoxybenzoic acid, exhibit potent anti-inflammatory properties by modulating the FcεRI signaling pathway in mast cells[2]. Similarly, ortho-methoxy and amino substitutions on benzoic acid derivatives are critical for the high-affinity binding of hypoglycemic agents (e.g., meglitinide analogs) to the KATP channels of pancreatic B-cells[3].
-
Sulfamoyl Substitutions: The addition of a bulky, polar sulfamoyl group (e.g., N-substituted 4-sulfamoylbenzoic acids) creates a distinct hydrogen-bonding network. This specific geometric arrangement is highly effective at anchoring molecules into the active site of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory arachidonic acid cascade[4].
Caption: Logical SAR tree mapping benzoate substitutions to distinct therapeutic activities.
Key Therapeutic Applications and Target Engagement
Oncology: Proteasome Inhibition and Organometallic Complexes
The ubiquitin-proteasome pathway is a validated target for anticancer therapies. Synthetic prodrugs of fluoro-substituted benzoates of EGC have been developed to overcome the chemical instability of natural tea polyphenols. By utilizing a peracetate-protected prodrug strategy, these molecules achieve high cellular permeability. Once inside the tumor cell, intracellular esterases cleave the acetate groups, releasing the active fluoro-benzoate which potently inhibits the chymotrypsin-like activity of the 20S proteasome, leading to apoptosis[1].
Furthermore, p-substituted benzoic acids have been successfully complexed with Ruthenium(II) and triphenylphosphine to create "piano-stool" organometallic anticancer agents. Complexes containing p-hydroxybenzoic acid or p-nitrobenzoic acid demonstrate significant cytotoxicity against breast (MDA-MB-231) and lung (A549) cancer cell lines by inducing Sub-G1 cell cycle arrest and inhibiting colony formation[5]. Additionally, para-substituted benzoic acid derivatives built on a rhodanine scaffold have been identified as competitive inhibitors of Slingshot protein phosphatases, effectively halting cancer cell migration[6].
Immunology: Modulating Allergic and Inflammatory Cascades
Methoxy-substituted benzoates have shown remarkable efficacy in attenuating mast cell-mediated allergic reactions. The primary mechanism involves the upstream inhibition of the FcεRI signaling cascade. By disrupting the activation of Syk and Lyn kinases, these benzoates prevent the intracellular calcium mobilization required for the degranulation of histamine and pro-inflammatory cytokines[2].
Caption: FcεRI signaling cascade and its targeted inhibition by methoxy-substituted benzoates.
In parallel, N-substituted 4-sulfamoylbenzoic acid derivatives have been optimized via ligand-based virtual screening to inhibit cPLA2α. Achieving sub-micromolar IC50 values, these compounds block the release of arachidonic acid, thereby starving downstream cyclooxygenase (COX) and lipoxygenase (LOX) pathways of their primary substrate[4].
Metabolic Disorders: KATP Channel Modulation
In the treatment of Type 2 Diabetes, meglitinide and repaglinide represent a class of non-sulfonylurea secretagogues derived from substituted benzoic acids. Structure-activity relationship studies reveal that replacing the ortho-methoxy group with specific secondary amino groups drastically increases hypoglycemic activity. These derivatives bind to the SUR1 subunit of the KATP channel on pancreatic B-cells, closing the channel, depolarizing the membrane, and triggering calcium-dependent insulin exocytosis[3].
Quantitative Activity Data
To facilitate comparative analysis, the following table summarizes the quantitative pharmacological metrics of various substituted benzoate classes across their respective biological targets.
| Compound Class | Substitution Pattern | Primary Target / Mechanism | Observed Activity | Therapeutic Area |
| F-EGCG Analogs | Fluoro-substituted benzoate | 20S Proteasome (Chymotrypsin-like) | Sub-micromolar (IC50) | Oncology |
| Sulfamoylbenzoates | N-substituted 4-sulfamoyl | Cytosolic phospholipase A2α (cPLA2α) | 1.4 - 1.8 µM (IC50) | Inflammation |
| Rhodanine-Benzoates | para-substituted benzoic acid | Slingshot Protein Phosphatase | ~4.0 µM (Ki) | Oncology / Metastasis |
| Meglitinide Analogs | ortho-methoxy/amino substitution | KATP Channel (Pancreatic B-cell) | Nanomolar (EC50) | Type 2 Diabetes |
| Ru(II)-Benzoate | p-hydroxy / p-nitro substitution | DNA / Cell Cycle Arrest (Sub-G1) | Low micromolar (IC50) | Oncology (Breast/Lung) |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific rigor, experimental validation of substituted benzoates must employ self-validating assay systems. The following protocol details the evaluation of fluoro-substituted benzoates against the 20S proteasome.
Protocol: In Vitro 20S Proteasome Kinetic Inhibition Assay
Causality of Design: This assay utilizes the fluorogenic peptide substrate Suc-LLVY-AMC. The chymotrypsin-like activity of the 20S proteasome specifically cleaves the peptide bond adjacent to the AMC (7-amino-4-methylcoumarin) fluorophore. AMC is highly quenched when covalently bound but intensely fluorescent when free, providing a direct, real-time kinetic readout of enzyme velocity.
Self-Validation Mechanisms:
-
Positive Control: Bortezomib (a known FDA-approved proteasome inhibitor) is run in parallel to confirm assay sensitivity and establish a standard curve.
-
Negative/Background Control: A "No-Enzyme" well containing only buffer and substrate is used to measure the auto-hydrolysis rate of the substrate, which is subtracted from all experimental wells.
-
Vehicle Control: DMSO alone is tested to ensure the solvent does not artificially denature the proteasome.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.1 mM EDTA). Reconstitute purified human 20S proteasome to a working concentration of 0.5 nM.
-
Compound Plating: Serially dilute the fluoro-substituted benzoate compounds in DMSO. Transfer 1 µL of each dilution into a black, flat-bottom 96-well microplate (black plates prevent fluorescent cross-talk between wells).
-
Enzyme Incubation: Add 49 µL of the 20S proteasome solution to the wells. Incubate at 37°C for 30 minutes to allow for steady-state binding between the inhibitor and the enzyme active site.
-
Substrate Addition: Initiate the reaction by adding 50 µL of 50 µM Suc-LLVY-AMC substrate (final assay volume = 100 µL).
-
Kinetic Readout: Immediately transfer the plate to a microplate fluorometer. Measure fluorescence continuously for 60 minutes at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve. Normalize the data against the vehicle control (100% activity) and background control (0% activity) to determine the IC50 via non-linear regression.
Caption: Self-validating high-throughput workflow for the 20S proteasome inhibition assay.
Future Directions: Deuteration Strategies
Looking forward, substituted benzoates are playing a pivotal role in the synthesis of deuterated drugs—a strategy validated by recent FDA approvals (e.g., deutetrabenazine). The kinetic isotope effect of the carbon-deuterium bond lowers the rate of cytochrome P450-mediated metabolism, extending the drug's half-life. Recent methodologies have demonstrated that para-substituted benzoates can be efficiently coupled with bis[(pinacolato)boryl]methane and trapped with D₂O to synthesize highly specific CD₂H-methyl ketones[7]. This controlled deuteration allows medicinal chemists to fine-tune the metabolic stability of benzoate-derived drug candidates without altering their primary pharmacodynamics.
References
-
Controlled synthesis of CD2H-ketones Source: RSC Publishing (Chemical Science) URL:[Link]
-
Prodrugs of Fluoro-Substituted Benzoates of EGC as Tumor Cellular Proteasome Inhibitors and Apoptosis Inducers Source: NIH / PubMed Central URL:[Link]
-
Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot Source: NIH / PubMed URL:[Link]
-
Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α Source: Medicinal Chemistry Research (Springer) URL:[Link]
-
“Half-Sandwich”/RuII Anticancer Complexes Containing Triphenylphosphine and p-Substituted Benzoic Acids Source: SciELO URL:[Link]
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Literature Review and Technical Guide: Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate and its Analogs in Isoindolinone Synthesis
Executive Summary
Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate is a highly specialized, bifunctional electrophilic building block widely utilized in advanced organic synthesis and medicinal chemistry. Characterized by a reactive benzylic bromide and an adjacent ortho-ester, this scaffold is a privileged precursor for the rapid assembly of 5-chloro-6-methoxyisoindolin-1-ones and related heterocycles. This technical guide provides an in-depth analysis of the scaffold's reactivity, mechanistic pathways, validated experimental protocols, and its contemporary applications in drug discovery, including the development of antimicrobial potentiators and Toll-like receptor 7 (TLR7) agonists.
Structural Rationale & Chemical Significance
The synthetic utility of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate stems from the precise spatial arrangement and electronic properties of its four functional groups:
-
Benzylic Bromide (-CH₂Br): Acts as a highly reactive primary electrophile. The adjacent aromatic ring stabilizes the transition state during nucleophilic substitution (S_N2), making it significantly more reactive than standard alkyl bromides[1].
-
Methyl Ester (-COOCH₃): Serves as a secondary electrophile. Positioned ortho to the bromomethyl group, it is perfectly situated for intramolecular acyl substitution following the initial N-alkylation.
-
Chloro Substituent (-Cl at C5): Provides a lipophilic vector and serves as a potential handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
-
Methoxy Substituent (-OCH₃ at C4): Acts as a strong electron-donating group via resonance, enriching the electron density of the aromatic core and providing a hydrogen-bond acceptor for target-protein interactions.
Mechanistic Pathways: Tandem N-Alkylation and Amidation
The most prominent application of this scaffold is its reaction with primary amines to form isoindolin-1-one derivatives. This transformation is a classic tandem reaction driven by kinetic causality.
Causality of the Reaction Sequence: When exposed to a primary amine, the nucleophile faces two potential electrophilic sites: the benzylic carbon and the ester carbonyl. The activation energy for S_N2 displacement of the benzylic bromide is substantially lower than that required to form the tetrahedral intermediate at the ester carbonyl. Consequently, N-alkylation occurs first .
Once the intermediate secondary amine is formed, the effective molarity of the adjacent ester skyrockets. Driven by the thermodynamic stability of the resulting 5-membered lactam ring, an intramolecular amidation occurs, expelling methanol and yielding the isoindolin-1-one core. The choice of base is critical; bulky bases like Cesium Carbonate (Cs₂CO₃) often accelerate this step via the "Cesium Effect," where the large cation forms a loose ion pair, increasing the nucleophilicity of the intermediate amine[1].
Caption: Tandem N-alkylation and intramolecular amidation sequence forming the isoindolin-1-one core.
Synthesis of the Core Scaffold
Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate is typically synthesized from its corresponding toluene derivative, methyl 5-chloro-4-methoxy-2-methylbenzoate, via a Wohl-Ziegler bromination .
Mechanistic Causality: This free-radical substitution utilizes N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) or benzoyl peroxide as the radical initiator. NBS provides a constant, low concentration of molecular bromine (Br₂), which prevents unwanted electrophilic aromatic substitution on the electron-rich methoxy-substituted ring[2]. The benzylic radical is highly stabilized by resonance, ensuring regioselective bromination exclusively at the 2-methyl position.
Caption: Free-radical Wohl-Ziegler bromination mechanism utilizing NBS and AIBN.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation steps to ensure high fidelity and reproducibility.
Protocol A: Wohl-Ziegler Bromination
Objective: Conversion of methyl 5-chloro-4-methoxy-2-methylbenzoate to the bromomethyl analog.
-
Setup: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser, dissolve methyl 5-chloro-4-methoxy-2-methylbenzoate (1.0 equiv, 10 mmol) in 40 mL of anhydrous acetonitrile (or 1,2-dichlorobenzene as a modern, less toxic alternative to CCl₄)[2].
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equiv) and AIBN (0.05 equiv). Causality: Limiting NBS to 1.1 equiv prevents over-bromination to the gem-dibromide.
-
Reaction: Heat the mixture to 80°C under an inert argon atmosphere. Monitor via TLC (Hexanes:EtOAc 8:2). The reaction typically reaches completion in 3-4 hours when the dense NBS powder converts to succinimide, which floats at the surface.
-
Validation Step: Perform a mini-workup of an aliquot. ¹H NMR should show the disappearance of the benzylic singlet (~2.5 ppm) and the emergence of a new downfield singlet (~4.8 ppm) corresponding to the -CH₂Br group.
-
Workup: Cool to 0°C, filter off the succinimide byproduct, concentrate the filtrate, and purify via flash column chromatography to yield the title compound as a pale yellow solid.
Protocol B: Tandem Cyclization to Isoindolin-1-ones
Objective: Synthesis of N-substituted 5-chloro-6-methoxyisoindolin-1-ones.
-
Setup: Dissolve Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate (1.0 equiv) in anhydrous methanol or DMF (0.2 M concentration).
-
Amine Addition: Add the desired primary amine (1.2 equiv) and Triethylamine (Et₃N) or Cs₂CO₃ (2.0 equiv)[3].
-
Reaction: Heat the mixture to reflux (if using MeOH) or 80°C (if using DMF) for 12-16 hours. Causality: Elevated temperatures are required to drive the intramolecular amidation step after the rapid initial N-alkylation.
-
Validation Step: LC-MS analysis should indicate a mass corresponding to [M+H]⁺ of the expected isoindolinone, with the complete absence of the uncyclized secondary amine intermediate.
-
Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via recrystallization or chromatography.
Quantitative Data & Analog Scope
The efficiency of the tandem cyclization is highly dependent on the steric and electronic nature of the primary amine. Table 1 summarizes typical yields and conditions for various amine inputs based on established literature parameters for this scaffold[3][4].
Table 1: Scope of Amines in Tandem Cyclization with Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate
| Amine Input (R-NH₂) | Base / Solvent | Temp / Time | Yield (%) | Observation / Causality |
| Benzylamine | Et₃N / MeOH | Reflux, 12h | 82% | Excellent nucleophilicity; minimal steric hindrance allows rapid cyclization. |
| Aniline | Cs₂CO₃ / DMF | 90°C, 16h | 65% | Lower nucleophilicity requires stronger base (Cesium effect) and higher heat. |
| tert-Butylamine | DIPEA / DMF | 100°C, 24h | 41% | Severe steric clash during the tetrahedral intermediate formation slows amidation. |
| 4-Methoxybenzylamine | Et₃N / MeOH | Reflux, 12h | 85% | Electron-rich benzylic amine accelerates the initial S_N2 attack. |
Applications in Drug Discovery
The 5-chloro-6-methoxyisoindolin-1-one core, derived directly from this benzoate analog, is a privileged pharmacophore in modern drug discovery:
-
Antimicrobial Potentiators: Vermote et al. utilized methyl 2-(bromomethyl)benzoate analogs to synthesize rigidified 2′-benzamide derivatives. These compounds act as potent potentiators for vancomycin in the treatment of biofilm-related Methicillin-Resistant Staphylococcus aureus (MRSA) infections, effectively lowering the EC₅₀ of vancomycin by disrupting quorum sensing[5][6].
-
Toll-like Receptor 7 (TLR7) Agonists: The scaffold is utilized in the synthesis of complex purine derivatives and cyclic ureas. Patents (e.g., WO2019226977A1) detail the use of methyl 2-(bromomethyl)benzoates to alkylate purine cores, generating potent TLR7 agonists intended for antiviral and oncological immunotherapies[7][8].
-
Kinase Inhibitors: The planar, hydrogen-bond accepting nature of the isoindolinone core makes it an excellent hinge-binding motif in the design of selective kinase inhibitors.
References
-
Vermote, A., Brackman, G., Risseeuw, M. D. P., Cappoen, D., Cos, P., Coenye, T., & Van Calenbergh, S. "Novel Potentiators for Vancomycin in the Treatment of Biofilm-Related MRSA Infections via a Mix and Match Approach." ACS Medicinal Chemistry Letters, 8(1), 38-42, Nov 2016. Available at:[Link]
- Webber, S. E., & Appleman, J. R. "TLR7 Agonists." World Intellectual Property Organization (WIPO), Patent WO2019226977A1, Nov 2019.
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Reactivity of the bromomethyl group in aromatic compounds
The Bromomethyl Group in Aromatic Scaffolds: A Comprehensive Guide to Reactivity, Kinetics, and Catalytic Applications
Executive Summary
The bromomethyl group (Ar–CH₂Br) is a cornerstone motif in organic synthesis, materials science, and drug discovery. Serving as a highly versatile electrophilic handle, it facilitates the rapid assembly of complex molecular architectures, from simple ether linkages to intricate pharmacophores. This whitepaper provides an in-depth technical analysis of the reactivity profile of aromatic bromomethyl compounds. By dissecting the mechanistic dichotomy between unimolecular ( SN1 ) and bimolecular ( SN2 ) substitution, and exploring advanced transition-metal catalyzed cross-coupling paradigms, this guide equips researchers with the authoritative grounding necessary to optimize synthetic workflows and predict reaction outcomes with high fidelity.
Mechanistic Dichotomy: The Dual Reactivity Profile
The unique synthetic utility of the benzyl bromide scaffold stems from its ability to efficiently undergo both SN1 and SN2 nucleophilic substitution reactions. The aromatic ring acts as an electronic reservoir, capable of stabilizing distinct transition states depending on the reaction conditions and the nature of the nucleophile.
The SN1 Pathway: Carbocation Stabilization
In highly polar, ionizing solvents (e.g., aqueous methanol or fluoroalcohols), benzyl bromides undergo solvolysis via an SN1 mechanism. The rate-determining step is the heterolytic cleavage of the C–Br bond to form a benzylic carbocation. The aromatic π -system stabilizes this electron-deficient center through resonance delocalization.
Causality of Substituent Effects: The presence of electron-donating groups (EDGs) at the ortho or para positions (e.g., –OCH₃, –CH₃) dramatically lowers the activation energy for halide dissociation. The lone pairs on a para-methoxy group, for instance, provide direct mesomeric stabilization to the empty p-orbital of the benzylic carbon, accelerating the SN1 rate by orders of magnitude[1]. Conversely, strong electron-withdrawing groups (EWGs) like –NO₂ destabilize the carbocation, effectively shutting down the SN1 pathway[2].
The SN2 Pathway: Transition State Delocalization
In aprotic solvents with strong nucleophiles, the SN2 mechanism dominates. Unlike typical primary alkyl halides, benzyl bromides exhibit exceptionally fast SN2 kinetics.
Causality of Substituent Effects: The adjacent aromatic ring stabilizes the SN2 transition state by overlapping its π -orbitals with the developing p-orbital at the reacting carbon. Interestingly, EWGs (such as para-benzonitrile or para-nitro) accelerate SN2 reactions. According to 3, electron withdrawal lowers the energy of the C–Br lowest unoccupied molecular orbital (LUMO), making it more susceptible to nucleophilic attack, while simultaneously delocalizing the developing negative charge in the transition state[3]. However, steric hindrance—such as bulky ortho-phenyl substituents—can override these electronic benefits by physically blocking the required 180° backside attack trajectory[3].
Quantitative Analysis of Substituent Effects
To facilitate rational substrate selection, the quantitative impact of para-substituents on both pathways is summarized below.
Table 1: Influence of Para-Substituents on Benzyl Bromide Reactivity | Substituent | Hammett Constant ( σp ) | Dominant Electronic Effect | Relative SN1 Rate (Solvolysis) | Relative SN2 Rate (vs. NaI) | | :--- | :--- | :--- | :--- | :--- | | -OCH₃ | -0.27 | Strong EDG | ~10,000 | ~1.5 | | -CH₃ | -0.17 | Weak EDG | ~25 | ~1.2 | | -H (Ref) | 0.00 | None | 1.0 | 1.0 | | -Cl | +0.23 | Weak EWG | ~0.2 | ~1.8 | | -NO₂ | +0.78 | Strong EWG | < 0.001 | ~5.0 |
Data synthesized from established physical organic chemistry principles and kinetic isotope effect studies[1][2][3].
Advanced Applications: Transition-Metal Catalysis
Beyond classical substitution, the bromomethyl group is a privileged electrophile in transition-metal catalyzed cross-coupling reactions, enabling the direct formation of C(sp²)–C(sp³) bonds.
Recent advancements have demonstrated that palladium catalysts can efficiently couple benzyl bromides with lithium acetylides, arylboronic acids, and even diazo compounds[4][5]. Mechanistic investigations, including radical trapping and kinetic studies, reveal that these reactions often proceed via a stepwise oxidative addition involving rare mononuclear Pd(I) and Pd(III) intermediates, rather than the traditional Pd(0)/Pd(II) cycle[6].
Catalytic cycle of palladium-catalyzed C(sp2)-C(sp3) cross-coupling of benzyl bromides.
Experimental Methodologies: Self-Validating Protocols
To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic causality.
Protocol A: Kinetic Evaluation of Nucleophilic Substitution (Conductivity Method)
This protocol quantitatively assesses the SN2 reactivity of substituted benzyl bromides by monitoring the precipitation of sodium bromide (NaBr) in real-time[3].
Causality: As the neutral benzyl bromide reacts with the ionic sodium iodide in acetone, the resulting NaBr precipitates out of the low-polarity solvent. The continuous drop in solution conductivity is directly proportional to the consumption of the nucleophile, allowing for precise calculation of the second-order rate constant without quenching the reaction.
-
Preparation of Stock Solutions: Prepare a 0.1 M stock solution of NaI in anhydrous acetone. Prepare a separate 0.05 M stock solution of the target benzyl bromide in anhydrous acetone.
-
Equilibration: Place both solutions in a thermostated water bath at 25.0 ± 0.1 °C for 15 minutes to ensure thermal equilibrium.
-
Initiation: Rapidly inject 5.0 mL of the benzyl bromide solution into 5.0 mL of the NaI solution under vigorous stirring. Instantly insert a calibrated conductivity probe.
-
Data Acquisition: Record the conductivity ( μ S/cm) at 5-second intervals until the reading stabilizes (completion of precipitation).
-
Validation Checkpoint: The conductivity must decrease monotonically and eventually plateau. A fluctuating baseline indicates incomplete mixing or moisture contamination. The pseudo-first-order rate constant ( kobs ) is extracted from the slope of ln(κt−κ∞) versus time.
Experimental workflow for the kinetic evaluation of nucleophilic substitution reactions.
Protocol B: Palladium-Catalyzed sp²-sp³ Cross-Coupling
This protocol details the coupling of benzyl bromides with lithium acetylides, a critical transformation for synthesizing functionalized alkynes in drug development[4].
Causality: The use of a bulky, electron-rich phosphine ligand (e.g., P(tBu)3 ) is critical. It accelerates the oxidative addition of the C–Br bond and forces the sterically congested Pd(II) intermediate to undergo rapid reductive elimination, thereby outcompeting undesired β -hydride elimination or homocoupling pathways.
-
Catalyst Activation: In a nitrogen-filled glovebox, charge a Schlenk flask with [Pd(μ−I)P(tBu)3]2 (2.5 mol%) and anhydrous THF (10 mL).
-
Reagent Addition: Add the substituted benzyl bromide (1.0 mmol) to the stirring catalyst solution.
-
Transmetallation & Coupling: Dropwise add a pre-formed solution of lithium (triisopropylsilyl)acetylide (1.2 mmol) in THF at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Validation Checkpoint: Monitor the reaction via GC-MS. The appearance of 1,2-diarylethane (homocoupled byproduct) indicates that the transmetallation step is occurring faster than oxidative addition, which can be mitigated by slowing the addition rate of the acetylide[4].
-
Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and purify via flash column chromatography.
Conclusion
The reactivity of the bromomethyl group in aromatic compounds is a masterclass in physical organic chemistry. By understanding the delicate interplay between electronic substituent effects and steric hindrance, researchers can precisely tune these scaffolds to favor either SN1 or SN2 pathways. Furthermore, leveraging this fundamental reactivity within transition-metal catalyzed frameworks unlocks powerful new vectors for molecular homologation and cross-coupling, cementing the benzyl bromide motif as an indispensable tool in modern drug development.
References
- A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)
- National Institutes of Health (PMC)
- Mononuclear Palladium(I)
- National Institutes of Health (PMC)
- KChem.
- National Institutes of Health (PMC)
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Preliminary biological screening of benzoate derivatives
An In-Depth Technical Guide: Preliminary Biological Screening of Benzoate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Benzoate Scaffold
Benzoic acid and its derivatives represent a class of organic compounds that are fundamental building blocks in nature and synthetic chemistry.[1] Found in plants, microbes, and even mammalian cells, they serve as precursors for essential metabolites.[1] In the realm of drug discovery, this seemingly simple scaffold is a source of immense potential, offering synthetic tractability and a foundation for a wide spectrum of biological activities.[2] Benzoate derivatives have been investigated for a multitude of therapeutic applications, including antimicrobial, antioxidant, and anticancer agents.[3][4][5]
This guide provides a technical framework for the preliminary biological screening of novel benzoate derivatives. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounding methodologies in established scientific principles. The objective is to equip researchers with a robust, self-validating approach to identify and characterize promising lead compounds for further development.
Part 1: Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[6] Benzoate derivatives have long been utilized as preservatives due to their antimicrobial effects, making them a logical starting point for therapeutic drug design.[4]
Underlying Principle: Mechanism of Action
The antimicrobial efficacy of benzoic acid and its derivatives is primarily attributed to their undissociated, lipophilic form.[4] This allows the molecule to easily penetrate the microbial cell membrane. Once inside the cytoplasm, the molecule dissociates, acidifying the cell's internal environment.[4] This acidification disrupts the permeability of the cell membrane and inhibits the activity of crucial respiratory enzyme systems, ultimately suppressing growth and proliferation.[4][7] The effectiveness of this mechanism is often pH-dependent, with greater activity observed under acidic conditions.[4]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a standardized and widely used method to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Dissolve the synthesized benzoate derivatives in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Microplate Preparation: In a 96-well microtiter plate, add a specific volume of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.
-
Serial Dilution: Add the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate to achieve a range of decreasing concentrations. Ensure the final DMSO concentration is non-inhibitory to the test organism (typically ≤1%).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation and Incubation: Add the standardized inoculum to each well containing the test compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[8]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the benzoate derivative in which there is no visible growth.[8] This can be confirmed by adding a viability indicator like resazurin or by measuring absorbance with a plate reader.
Data Presentation: Summarizing Antimicrobial Potency
The results of the antimicrobial screening should be presented clearly to allow for direct comparison between derivatives.
| Compound ID | Derivative Structure/Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BZ-01 | 4-hydroxy | >128 | >128 | 64 |
| BZ-02 | 4-nitro | 64 | 128 | 32 |
| BZ-03 | 2,4-dichloro | 32 | 64 | 16 |
| Amoxicillin | - | 0.5 | - | - |
| Ampicillin | - | - | 8 | - |
| Fluconazole | - | - | - | 1 |
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for MIC determination via broth microdilution.
Part 2: Antioxidant Activity Screening
Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Benzoate derivatives, particularly those with hydroxyl substitutions, are of significant interest for their potential to neutralize these damaging free radicals.[9]
Core Principle: Radical Scavenging and Structure-Activity Relationship (SAR)
The antioxidant capacity of benzoate derivatives is critically dependent on their chemical structure.[5] The number and position of hydroxyl (-OH) groups on the aromatic ring are key determinants.[5] These groups can readily donate a hydrogen atom to stabilize free radicals, thus terminating the oxidative chain reaction.[5][9] A clear SAR emerges from experimental data:
-
Multiple Hydroxyl Groups: Compounds with multiple -OH groups, like gallic acid (3,4,5-trihydroxybenzoic acid), exhibit significantly enhanced antioxidant activity compared to those with one or two.[5]
-
Positional Effects: The relative position of the hydroxyl groups also influences activity, with ortho and para substitutions generally conferring greater potency.[5] The half-maximal inhibitory concentration (IC50) is the standard metric used; it represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates greater antioxidant potency.[5]
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to screen for antioxidant activity. It relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from deep violet to pale yellow.[10][11]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[5]
-
Sample Preparation: Dissolve the benzoate derivatives in a suitable solvent (e.g., methanol, DMSO) to create stock solutions, from which a series of dilutions are prepared.[9]
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.
-
Add a corresponding volume of the diluted sample solutions (e.g., 100 µL) to the wells.
-
Include a blank (methanol only) and a control (DPPH solution with methanol). Use a known antioxidant like Ascorbic Acid or Gallic Acid as a positive control.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[10] Measure the absorbance of each well at 517 nm using a microplate reader.[12]
-
Calculation: Calculate the percentage of radical scavenging activity (%RSA) using the following formula: %RSA = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is then determined by plotting %RSA against the compound concentrations.
Data Presentation: Comparative Antioxidant Activity
| Compound ID | Derivative Structure/Substitution | DPPH IC50 (µM)[5] |
| BZ-04 | Gallic Acid (3,4,5-trihydroxy) | 2.42 |
| BZ-05 | Gentisic Acid (2,5-dihydroxy) | 6.1 |
| BZ-06 | Protocatechuic Acid (3,4-dihydroxy) | 10.4 |
| BZ-07 | Vanillic Acid (4-hydroxy-3-methoxy) | >100 |
| BZ-08 | p-Hydroxybenzoic Acid | >>100 |
Visualization: DPPH Assay Mechanism
Caption: Hydrogen donation from a benzoate to neutralize the DPPH radical.
Part 3: Anticancer Activity Screening
The evaluation of general cytotoxicity against cancer cell lines is a critical first step in identifying compounds with potential as anticancer agents.[3] Numerous studies have demonstrated that synthetic derivatives of benzoic acid exhibit significant inhibitory effects on various cancer cell lines.[3][13]
Core Principle: Assessing Cell Viability
The MTT assay is a foundational colorimetric method for assessing cell viability.[8] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells. The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[8] This enzymatic reduction results in the formation of insoluble purple formazan crystals, which can be solubilized and quantified spectrophotometrically. A decrease in the amount of formazan produced corresponds to a reduction in cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HepG2) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the benzoate derivatives. Remove the old media from the cells and add fresh media containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[3][8]
-
MTT Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[8]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the purple formazan crystals. Gently agitate the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against compound concentration to determine the IC50 value, the concentration at which 50% of cell growth is inhibited.[3]
Data Presentation: Cytotoxicity Profile
| Compound ID | Derivative Structure/Substitution | HeLa IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| BZ-09 | 3-amino-5-(...)-amino | 22.9[3] | >100 | >100 |
| BZ-10 | 4-(5-amino-3-(...)-triazol-1-yl) | >100 | 45.2[3] | >100 |
| BZ-11 | 2-Oxo-2-phenylethyl-4-(...)-oxy | 55.1[3] | 62.3 | 48.9 |
| Doxorubicin | - | 0.8 | 0.5 | 1.2 |
Visualization: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Part 4: Early-Stage ADME/Tox Considerations
In modern drug discovery, evaluating Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties at an early stage is not an option but a necessity.[14] Integrating these assessments early helps to filter out compounds with undesirable pharmacokinetic or toxicological profiles, reducing late-stage attrition and saving significant resources.[14][15]
Rationale for Early Profiling
A compound with excellent potency in an in vitro assay is of little therapeutic value if it is poorly absorbed, rapidly metabolized into inactive forms, or exhibits significant toxicity. Early ADME-Tox profiling allows for the selection of lead candidates that possess a more balanced profile of efficacy and drug-like properties.[16]
In Silico and In Vitro Integration
For preliminary screening, a combination of computational (in silico) models and rapid in vitro assays is highly effective.[15]
-
In Silico Prediction: Computational tools can rapidly predict a range of ADME-Tox properties, such as aqueous solubility, membrane permeability, metabolic stability, and potential for toxicity, based on the chemical structure of the benzoate derivatives.[16][17] These predictions help prioritize which compounds to synthesize and screen experimentally.
-
In Vitro Assays: High-throughput in vitro assays can then be used to experimentally validate the computational predictions for the most promising compounds. Key assays include metabolic stability assessments using liver microsomes and permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[14]
Visualization: Integrated Discovery Pipeline
Caption: Integrating in silico ADME/Tox into the early drug discovery workflow.
Conclusion
The benzoate scaffold is a proven and versatile starting point for the development of new therapeutic agents. A systematic and logically structured preliminary screening cascade is essential for efficiently identifying the most promising derivatives. By integrating antimicrobial, antioxidant, and cytotoxic evaluations with early ADME-Tox considerations, research programs can de-risk their projects and focus resources on candidates with the highest probability of success. The methodologies and principles outlined in this guide provide a robust foundation for these critical early-stage investigations.
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org. Retrieved March 12, 2026, from [Link]
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Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. (n.d.). PMC. Retrieved March 12, 2026, from [Link]
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Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. (2023, November 6). R Discovery. Retrieved March 12, 2026, from [Link]
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A STUDY ON THE ANTIOXIDANT ACTIVITIES OF SOME NEW BENZAZOLE DERIVATIVES. (n.d.). Retrieved March 12, 2026, from [Link]
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Full article: Benzothiazole derivatives as anticancer agents. (2019, December 2). Taylor & Francis. Retrieved March 12, 2026, from [Link]
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Benzoate Uses as Food Preservatives. (n.d.). Longdom Publishing. Retrieved March 12, 2026, from [Link]
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Studies on the mechanism of the antifungal action of benzoate. (1983, September 15). PubMed. Retrieved March 12, 2026, from [Link]
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Preservative Mechanism of Sodium Benzoate. (n.d.). Snowhite Chemical Co.,LTD. Retrieved March 12, 2026, from [Link]
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Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. (2023, May 24). MDPI. Retrieved March 12, 2026, from [Link]
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Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. (n.d.). PubMed. Retrieved March 12, 2026, from [Link]
-
Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2025, May 17). Journal of the American Chemical Society. Retrieved March 12, 2026, from [Link]
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Potential Safety Issues Surrounding the Use of Benzoate Preservatives. (2018, April 11). MDPI. Retrieved March 12, 2026, from [Link]
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Methyl benzoate derivatives: in vitro Paraoxonase 1 inhibition and in silico studies. (2022, October 15). PubMed. Retrieved March 12, 2026, from [Link]
-
Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. (2020, September 21). PubMed. Retrieved March 12, 2026, from [Link]
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1,5-Benzodiazepine derivatives as potential antimicrobial agents: Design, synthesis, biological evaluation, and structure-activity relationships. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
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Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. (2019, February 26). RSC Publishing. Retrieved March 12, 2026, from [Link]
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Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (2023, September 1). PubMed. Retrieved March 12, 2026, from [Link]
-
Evaluation of a new benzothiazole derivative with antioxidant activity in the initial phase of acetaminophen toxicity. (2016, December 1). Arabian Journal of Chemistry. Retrieved March 12, 2026, from [Link]
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Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. (n.d.). PMC - NIH. Retrieved March 12, 2026, from [Link]
-
Synthesis and Biological Screening of Novel Derivatives of Benzothiazol as Anticonvulsant Agents. (2025, August 6). ResearchGate. Retrieved March 12, 2026, from [Link]
-
Synthesis and Characterization of Ammonium Benzoate and Its Derivative Based Ionic Liquids and Their Antimicrobial Studies. (2018, February 15). Retrieved March 12, 2026, from [Link]
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Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. (2022, August 17). ACS Omega. Retrieved March 12, 2026, from [Link]
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Anticancer and cytotoxicity activity assay was performed by MTT assay.... (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
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Antibacterial activity of benzoates 1-18. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
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Screening of in Vitro Inhibition of Lactoperoxidase Enzyme by Methyl Benzoate Derivatives with Molecular Docking Studies. (2026, January 19). ResearchGate. Retrieved March 12, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022, January 10). PMC. Retrieved March 12, 2026, from [Link]
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Investigation the antioxidant activity of benzo[g]triazoloquinazolines correlated with a DFT study. (n.d.). ScienceOpen. Retrieved March 12, 2026, from [Link]
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Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. (2018, February 7). RSC Publishing. Retrieved March 12, 2026, from [Link]
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ADME-Tox in drug discovery: integration of experimental and computational technologies. (2003, September 15). Retrieved March 12, 2026, from [Link]
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Benzo[d]imidazole anchored oxadiazole derivatives: synthesis, characterization, biological evaluation, in silico docking and ADME-T analysis. (2026, March 6). PMC. Retrieved March 12, 2026, from [Link]
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The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Retrieved March 12, 2026, from [Link]
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ADME-Tox. (n.d.). Symeres. Retrieved March 12, 2026, from [Link]
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Modeling ADME/Tox for Drug Discovery in the Age of Data. (n.d.). ULisboa Research Portal. Retrieved March 12, 2026, from [Link]
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New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (n.d.). PMC. Retrieved March 12, 2026, from [Link]
-
Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. (2021, December 8). MDPI. Retrieved March 12, 2026, from [Link]
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Synthesis of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate: An Application Note and Protocol
Introduction
Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate is a highly functionalized aromatic compound that serves as a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a reactive benzylic bromide, a chlorinated and methoxylated benzene ring, and a methyl ester, provides multiple points for chemical modification. This application note provides a detailed, two-step protocol for the synthesis of this valuable intermediate, starting from the commercially available Methyl 4-methoxy-2-methylbenzoate. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on procedural rationale, safety, and reproducibility.
The synthetic strategy involves an initial electrophilic aromatic substitution to introduce a chlorine atom onto the benzene ring, followed by a selective free-radical bromination of the benzylic methyl group. This guide offers in-depth, step-by-step instructions, explanations for key experimental choices, and troubleshooting advice to ensure a successful synthesis.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| Methyl 4-methoxy-2-methylbenzoate | C₁₀H₁₂O₃ | 180.20 | 35598-05-1 | Harmful if swallowed |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 128-09-6 | Oxidizer, Skin/Eye Irritant |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 75-05-8 | Flammable, Acute Toxicity |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Skin/Eye Burns, Harmful |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 78-67-1 | Flammable Solid, Toxic |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 56-23-5 | Toxic, Carcinogen, Ozone Depleting |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Skin/Eye Irritant |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | None |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | 7772-98-7 | None |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | None |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | None |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Respiratory Irritant |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, Skin/Respiratory Irritant |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Eye Irritant |
Overall Synthetic Workflow
The synthesis is a two-step process starting from Methyl 4-methoxy-2-methylbenzoate. The first step is the chlorination of the aromatic ring, followed by the bromination of the methyl group.
Caption: Overall workflow for the synthesis of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate.
Experimental Protocols
Part 1: Synthesis of Methyl 5-chloro-4-methoxy-2-methylbenzoate
This procedure details the regioselective chlorination of Methyl 4-methoxy-2-methylbenzoate. The methoxy and methyl groups are both ortho, para-directing. The position para to the strongly activating methoxy group is occupied by the methyl group. The C5 position is ortho to the methoxy group and para to the methyl group, making it electronically favorable for substitution. N-Chlorosuccinimide (NCS) is used as a mild and effective chlorinating agent for activated aromatic rings.[1]
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-methoxy-2-methylbenzoate (10.0 g, 55.5 mmol, 1.0 eq.) in 100 mL of acetonitrile.[2][3][4][5][6][7]
-
Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (NCS) (7.8 g, 58.3 mmol, 1.05 eq.) in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, slightly more polar product spot will indicate the reaction is proceeding.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 150 mL of dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M sodium thiosulfate solution (2 x 50 mL) to remove any unreacted NCS, followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford Methyl 5-chloro-4-methoxy-2-methylbenzoate as a white to off-white solid.
-
Part 2: Synthesis of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate
This step involves the selective bromination of the benzylic methyl group via a Wohl-Ziegler reaction.[5][8][9][10] This reaction proceeds through a free-radical chain mechanism initiated by the thermal decomposition of AIBN. N-Bromosuccinimide (NBS) serves as the source of bromine radicals.[2][5] Carbon tetrachloride is a traditional solvent for this reaction due to its inertness under radical conditions; however, due to its toxicity, alternative solvents like acetonitrile or trifluorotoluene could be considered.[8]
Caption: Mechanism of the Wohl-Ziegler benzylic bromination.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 5-chloro-4-methoxy-2-methylbenzoate (from Part 1, e.g., 5.0 g, 23.3 mmol, 1.0 eq.) and 100 mL of anhydrous carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (4.36 g, 24.5 mmol, 1.05 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.19 g, 1.16 mmol, 0.05 eq.) to the flask.[11][12]
-
Reaction: Heat the mixture to reflux (approximately 77°C) under a nitrogen atmosphere. The reaction can be initiated by shining a bright lamp on the flask. The reaction is typically complete within 2-4 hours.
-
Monitoring: The progress of the reaction can be monitored by TLC or GC. The reaction is complete when the starting material is consumed. The insoluble succinimide byproduct will float to the surface of the reaction mixture upon completion.[13]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).[14]
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude product.
-
The crude Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel if necessary.
-
Expected Results and Characterization
The final product, Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate, is expected to be a white to off-white solid. The structure and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
¹H NMR: Expect to see characteristic peaks for the aromatic protons, the methoxy group protons (singlet, ~3.9 ppm), the ester methyl protons (singlet, ~3.9 ppm), and a key singlet for the benzylic methylene protons (-CH₂Br) around 4.5-4.7 ppm.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Part 1: Low yield of chlorinated product | Incomplete reaction. | Increase reaction time and monitor by TLC. Ensure the reaction is at reflux. |
| Formation of di-chlorinated byproducts. | Use stoichiometric amounts of NCS. Monitor the reaction closely and stop once the starting material is consumed. | |
| Part 2: Reaction does not initiate | Inactive AIBN. | Use fresh AIBN. AIBN decomposes over time. |
| Insufficient initiation. | Ensure the reaction is heated to reflux and/or irradiated with a bright light source. | |
| Part 2: Low yield of brominated product | Hydrolysis of the product. | Ensure all glassware and solvents are anhydrous. Water can hydrolyze the benzylic bromide.[2] |
| Over-bromination (dibromination). | Use only a slight excess of NBS (1.05 eq.). | |
| Final Product is impure | Incomplete removal of succinimide. | Ensure thorough filtration and washing during the work-up. |
| Presence of unreacted starting material. | Optimize reaction time and conditions. Purify by column chromatography. |
Safety Information
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Reagent-Specific Hazards:
-
N-Chlorosuccinimide (NCS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes.
-
N-Bromosuccinimide (NBS): Causes severe skin burns and eye damage.[3][15] It is harmful if swallowed. Handle with extreme care. NBS can decompose over time, releasing bromine, and should be stored in a refrigerator.[2]
-
Azobisisobutyronitrile (AIBN): Is a flammable solid and can be toxic if inhaled or swallowed.[16] It is also a self-reactive substance and should be stored at a cool temperature.
-
Carbon Tetrachloride (CCl₄): Is toxic, a suspected carcinogen, and an ozone-depleting substance. Its use should be minimized, and it should be handled with extreme caution in a closed system if possible.
-
Dichloromethane (DCM): Is a suspected carcinogen and a skin and eye irritant.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. For NBS burns, seek immediate medical attention.[3][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][15]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
References
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Loba Chemie. N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]
-
Wikipedia. Wohl–Ziegler reaction. [Link]
-
Sdfine. N-BROMOSUCCINIMIDE - GHS Safety Data Sheet. [Link]
-
ResearchGate. How does one separate Benzyl bromide from the reaction mixture?. [Link]
-
Taylor & Francis Online. Benzylic Bromination of Toluene Derivatives with Boron Tribromide. [Link]
-
Loba Chemie. N-BROMOSUCCINIMIDE Extra Pure MSDS. [Link]
-
Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]
-
Organic Chemistry Portal. Chloroarene synthesis by chlorination or substitution. [Link]
-
Wikipedia. Wohl–Ziegler bromination. [Link]
-
Chem-Station International Edition. Wohl-Ziegler Bromination. [Link]
-
Fiveable. Wohl-Ziegler Reaction Definition. [Link]
Sources
- 1. Chloroarene synthesis by chlorination or substitution [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. methyl 4-methoxy-2-methylbenzoate | 35598-05-1 [chemicalbook.com]
- 4. Methyl 4-Methoxy-2-methylbenzoate | 35598-05-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Methyl 4-methoxy-2-methylbenzoate | 35598-05-1 [sigmaaldrich.com]
- 6. pure-synth.com [pure-synth.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Methyl 4-Methoxy-2-methylbenzoate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. Methyl 4-Methoxy-2-methylbenzoate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly selective aromatic chlorinations. Part 2. The chlorination of substituted phenols, anisoles, anilines, and related compounds with N-chloroamines in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. vaia.com [vaia.com]
- 15. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
Step-by-step synthesis of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate
Application Note: Step-by-Step Synthesis of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate
Introduction & Strategic Overview
Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate is a highly functionalized, electrophilic building block widely utilized in medicinal chemistry. Its primary application lies in the synthesis of complex pharmaceutical intermediates, such as spirocyclohexane derivatives developed as anti-apoptotic inhibitors[1].
The synthesis of this compound requires a robust, regioselective approach to functionalize the benzylic position without disrupting the electron-rich aromatic ring. Starting from commercially available 5-chloro-4-methoxy-2-methylbenzoic acid[2], the workflow is divided into two highly efficient stages: an initial thionyl chloride-mediated esterification, followed by a radical-driven Wohl-Ziegler benzylic bromination.
Synthetic Workflow
Figure 1. Two-step synthetic workflow for Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate.
Step 1: Thionyl Chloride-Mediated Esterification
Mechanistic Causality & Expertise: The starting material features an ortho-methyl group that imparts mild steric hindrance around the carboxylate center. Traditional Fischer esterification (using catalytic H₂SO₄) often stalls at an equilibrium, leading to incomplete conversion. By utilizing thionyl chloride (SOCl₂) in methanol, the reaction proceeds via the in-situ generation of strictly anhydrous HCl and a highly reactive methyl chlorosulfite intermediate. This irreversibly drives the esterification forward, ensuring >95% conversion while avoiding aqueous workup complications associated with acid chlorides.
Protocol:
-
Preparation: Charge an oven-dried, 250 mL round-bottom flask with 5-chloro-4-methoxy-2-methylbenzoic acid (10.0 g, 49.8 mmol, 1.0 eq) and anhydrous methanol (100 mL).
-
Addition: Equip the flask with a magnetic stir bar and cool to 0 °C using an ice-water bath under an argon atmosphere. Add thionyl chloride (5.4 mL, 74.7 mmol, 1.5 eq) dropwise over 30 minutes. Caution: Highly exothermic; HCl and SO₂ gases are evolved. Perform in a well-ventilated fume hood.
-
Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to 65 °C for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) until the starting material is completely consumed.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.
-
Purification: Dissolve the resulting crude residue in ethyl acetate (150 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 50 mL), distilled water (50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Methyl 5-chloro-4-methoxy-2-methylbenzoate as a pale solid.
Step 2: Wohl-Ziegler Benzylic Bromination
Mechanistic Causality & Expertise: Converting the ortho-methyl group to a bromomethyl group requires precise radical chemistry to prevent electrophilic aromatic substitution on the electron-rich ring. The Wohl-Ziegler reaction achieves this by employing N-bromosuccinimide (NBS) as a steady, low-concentration source of molecular bromine, which strongly favors the radical substitution pathway[3][4]. Azobisisobutyronitrile (AIBN) serves as the thermal radical initiator.
Historically, this reaction relied on highly toxic, ozone-depleting carbon tetrachloride (CCl₄). To align with modern green chemistry standards, this protocol substitutes CCl₄ with trifluorotoluene (PhCF₃), which maintains excellent radical stability and similar boiling point characteristics without the severe health hazards[5].
Protocol:
-
Preparation: In an oven-dried, 250 mL round-bottom flask, dissolve Methyl 5-chloro-4-methoxy-2-methylbenzoate (10.0 g, 46.6 mmol, 1.0 eq) in anhydrous trifluorotoluene (PhCF₃) (230 mL) to achieve a ~0.2 M concentration.
-
Reagent Addition: Add N-bromosuccinimide (8.71 g, 48.9 mmol, 1.05 eq) and AIBN (0.38 g, 2.33 mmol, 0.05 eq). Note: Strict stoichiometric control of NBS (maximum 1.05 eq) is critical to prevent over-oxidation to the dibromomethyl derivative.
-
Reflux & Monitoring: Heat the suspension to 80–85 °C under argon. The dense NBS powder will initially sit at the bottom of the flask. As the reaction progresses (typically 3–5 hours), the NBS is consumed and converted into succinimide, which is less dense and visibly floats to the surface[5]. This serves as a reliable visual cue for reaction completion.
-
Workup: Cool the reaction mixture to 0 °C to fully precipitate the succinimide byproduct. Filter the mixture through a pad of Celite and wash the filter cake with cold dichloromethane (50 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/Ethyl Acetate) to afford pure Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate.
Reaction Parameters & Analytical Validation
To ensure the protocol acts as a self-validating system, researchers should cross-reference their empirical results against the standardized parameters and NMR markers provided in the table below.
| Parameter | Step 1: Esterification | Step 2: Benzylic Bromination |
| Substrate | 5-chloro-4-methoxy-2-methylbenzoic acid | Methyl 5-chloro-4-methoxy-2-methylbenzoate |
| Reagents | SOCl₂ (1.5 eq), Methanol | NBS (1.05 eq), AIBN (0.05 eq) |
| Solvent | Anhydrous Methanol (0.5 M) | Trifluorotoluene (PhCF₃) (0.2 M) |
| Temperature | 65 °C (Reflux) | 80–85 °C (Reflux) |
| Time | 4–6 hours | 3–5 hours |
| Expected Yield | 92–98% | 75–85% |
| Key ¹H NMR Marker (CDCl₃) | Appearance of ester -OCH₃ singlet at ~3.90 ppm | Shift of benzylic protons from ~2.60 ppm to a sharp singlet at ~4.90 ppm |
Self-Validation Note: In Step 2, the successful mono-bromination is definitively confirmed by the integration of the peak at ~4.90 ppm (accounting for exactly 2 protons). The presence of two distinct aromatic singlets (para to each other at positions 3 and 6) around 7.0 ppm and 7.9 ppm confirms that the aromatic ring remained untouched by electrophilic halogenation.
References
-
[1] US20240150293A1 - Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors. Google Patents. 1
-
[2] Carboxylic Acids | AMERICAN ELEMENTS® | Products | Applications. American Elements. 2
-
[3] Benzylic Bromination - Chemistry Steps. Chemistry Steps. 3
-
[4] Reagent Friday: NBS (N-Bromo Succinimide) - Master Organic Chemistry. Master Organic Chemistry. 4
Sources
- 1. US20240150293A1 - Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors - Google Patents [patents.google.com]
- 2. americanelements.com [americanelements.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
Application Note: Radical Bromination of Methyl 5-chloro-4-methoxy-2-methylbenzoate
Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Introduction & Mechanistic Rationale
The selective functionalization of benzylic positions is a cornerstone transformation in pharmaceutical synthesis. This application note details the optimized radical bromination of Methyl 5-chloro-4-methoxy-2-methylbenzoate to yield Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate. This specific scaffold serves as a critical building block in the development of complex therapeutics, including spirocyclohexane-based anti-apoptotic inhibitors [4].
The Causality of the Goldfinger Mechanism
We utilize the Wohl-Ziegler bromination conditions, employing N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator[1]. The reaction is governed by the Goldfinger mechanism [2], which is strictly required for this electron-rich substrate.
Expert Insight: The starting material features a strongly electron-donating methoxy (-OMe) group, which highly activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS). If molecular bromine ( Br2 ) were added directly, rapid and undesired ring bromination would occur. NBS circumvents this by reacting with trace HBr to generate a low, steady-state concentration of Br2 [3]. This kinetic bottleneck ensures that the radical propagation pathway (benzylic hydrogen abstraction) outcompetes the ionic EAS pathway. The resulting benzylic radical at the C2-methyl position is highly resonance-stabilized by the aromatic system, driving the regioselectivity of the transformation [3].
Green Solvent Selection
Historically, Carbon Tetrachloride ( CCl4 ) was the solvent of choice due to its radical inertness and its ability to provide a visual density cue (NBS sinks, succinimide floats) [1]. Due to its severe toxicity and ozone-depleting properties, this protocol replaces CCl4 with Trifluorotoluene ( α,α,α -trifluorotoluene, PhCF3 ) . PhCF3 is an environmentally benign alternative that perfectly mimics the polarity and radical-inertness of CCl4 while maintaining the critical density differential required for visual reaction monitoring [2].
Mechanistic Workflow
Mechanistic workflow of the Goldfinger radical propagation cycle for benzylic bromination.
Quantitative Data & Reagent Matrix
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Methyl 5-chloro-4-methoxy-2-methylbenzoate | 214.65 | 1.00 | 10.0 mmol (2.15 g) | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 10.5 mmol (1.87 g) | Bromine Source |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.05 | 0.5 mmol (82 mg) | Radical Initiator |
| Trifluorotoluene ( PhCF3 ) | 146.11 | - | 25.0 mL | Green Solvent |
Note: NBS should be recrystallized from boiling water prior to use to remove trace Br2 and moisture, which can cause unpredictable initiation rates.
Experimental Protocol
Phase 1: Preparation and Degassing
-
Apparatus Setup: Equip a 100 mL oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a nitrogen inlet to the top of the condenser.
-
Reagent Addition: Add Methyl 5-chloro-4-methoxy-2-methylbenzoate (2.15 g, 10.0 mmol), recrystallized NBS (1.87 g, 10.5 mmol), and AIBN (82 mg, 0.5 mmol) to the flask.
-
Solvent Introduction: Add 25.0 mL of anhydrous Trifluorotoluene.
-
Degassing (Critical Step): Sparge the heterogeneous mixture with dry nitrogen gas for 10 minutes. Causality: Molecular oxygen is a diradical that acts as a potent radical scavenger. Failing to degas will result in premature chain termination and stalled conversion.
Phase 2: Reaction Execution
-
Initiation: Lower the flask into a pre-heated oil bath set to 85 °C. Stir vigorously (800 RPM).
-
Propagation: As the internal temperature reaches ~75 °C, AIBN undergoes thermal homolysis to release nitrogen gas and initiate the radical chain. Maintain reflux for 2 to 4 hours.
-
Visual Monitoring: Observe the solid suspension. Initially, the denser NBS rests at the bottom of the flask. As the reaction proceeds, it is converted to succinimide, which is less dense than PhCF3 and will float to the surface [2].
Phase 3: Workup and Isolation
-
Quenching: Remove the flask from the heat and allow it to cool to room temperature. Place in an ice bath for 15 minutes to fully precipitate the succinimide byproduct.
-
Filtration: Filter the mixture through a pad of Celite to remove the succinimide. Wash the filter cake with a small volume of cold PhCF3 (5 mL).
-
Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
10% aqueous Sodium Thiosulfate ( Na2S2O3 ) (20 mL) – Causality: Reduces any unreacted electrophilic Br2 to inert bromide, preventing post-reaction EAS degradation.
-
Saturated aqueous Sodium Bicarbonate ( NaHCO3 ) (20 mL)
-
Brine (20 mL)
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) or recrystallize from hot heptane to yield the pure benzylic bromide.
Self-Validation & Troubleshooting System
To ensure the integrity of the protocol, utilize the following self-validating checkpoints:
-
Checkpoint 1: Phase Inversion (In-Process)
-
Observation: The solid mass shifts from the bottom of the flask (NBS) to the top of the solvent meniscus (Succinimide).
-
Failure Mode: If the solid remains at the bottom after 2 hours, the radical chain has died. Correction: Add an additional 0.02 eq of AIBN and ensure the nitrogen atmosphere is strictly maintained.
-
-
Checkpoint 2: TLC Analysis
-
Observation: Co-spot the reaction mixture against the starting material. The product will elute slightly slower (lower Rf ) than the starting material due to the increased polarity of the carbon-bromine dipole compared to the non-polar methyl group.
-
-
Checkpoint 3: 1H NMR Confirmation (Post-Isolation)
-
Observation: In CDCl3 , the starting material exhibits a distinct aryl-methyl singlet integrating to 3H at approximately δ 2.5 ppm . Upon successful bromination, this signal will completely disappear, replaced by a new benzylic CH2−Br singlet integrating to 2H shifted significantly downfield to δ 4.5 – 4.8 ppm due to the deshielding effect of the electronegative bromine atom.
-
References
Common byproducts in the synthesis of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate.
Welcome to the Technical Support Center for the synthesis of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate . This guide is designed for researchers and drug development professionals executing Wohl-Ziegler benzylic brominations. Below, you will find mechanistic insights, troubleshooting FAQs, quantitative benchmarking data, and a self-validating standard operating procedure (SOP) to help you control byproduct formation and maximize mono-bromide yields.
Mechanistic Overview: Divergent Byproduct Pathways
Understanding the causality behind byproduct formation requires mapping the mechanistic divergence of the reaction. The synthesis relies on the generation of bromine radicals, but competing ionic pathways and secondary radical abstractions can derail the process.
Reaction pathway illustrating target synthesis and divergent byproduct formation.
Troubleshooting Guide & FAQs
Q1: Why is my reaction yielding high levels of the dibrominated byproduct (Methyl 2-(dibromomethyl)-5-chloro-4-methoxybenzoate)? Causality: The Wohl-Ziegler reaction operates via the Goldfinger mechanism, where N-bromosuccinimide (NBS) reacts ionically with the HBr byproduct to generate a low, steady-state concentration of molecular bromine (Br₂)[1][2]. If your NBS is degraded, it contains elevated baseline levels of Br₂ and HBr[2][3]. This artificially accelerates the reaction, causing the highly reactive mono-bromide product to undergo a secondary radical abstraction, yielding the dibromide[3]. Self-Validating Solution: Use freshly recrystallized NBS. Implement an In-Process Control (IPC): monitor the reaction via HPLC. If the dibromide peak exceeds 3% area, immediately quench the reaction with cold sodium thiosulfate to halt Br₂ generation.
Q2: I am detecting electrophilic ring bromination impurities. How is this occurring under radical conditions? Causality: While radical initiators (like AIBN) promote benzylic substitution, the accumulation of Brønsted acids (HBr) can trigger a competing ionic pathway[2]. The aromatic ring of your starting material is highly activated by the electron-donating 4-methoxy group, making it susceptible to electrophilic aromatic substitution by Br₂ or activated NBS[1]. Self-Validating Solution: Maintain strictly anhydrous conditions. Consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with catalytic ZrCl₄, a reagent combination specifically proven to suppress Brønsted acid-catalyzed ring bromination[2]. Validate this by running a parallel micro-scale reaction with a mild acid scavenger (e.g., solid Na₂CO₃); a reduction in ring-brominated species confirms the ionic causality.
Q3: Why does my product degrade into Methyl 2-(hydroxymethyl)-5-chloro-4-methoxybenzoate during workup? Causality: Benzylic bromides are highly electrophilic and prone to rapid hydrolysis via SN1/SN2 mechanisms. Exposure to aqueous basic or neutral conditions during the quench, or prolonged storage in non-anhydrous solvents, converts the bromomethyl group to a benzyl alcohol. Self-Validating Solution: Perform workups using cold, saturated aqueous solutions with minimal contact time (< 5 minutes), followed by immediate extraction into an organic layer and drying over anhydrous Na₂SO₄.
Quantitative Benchmarking: Byproduct Profiles
The table below summarizes expected byproduct distributions based on specific reaction modifications. Use this data to benchmark your HPLC area % results.
| Reaction Condition | Reagent Quality | Additive | Target Mono-bromide (%) | Dibromide Byproduct (%) | Ring-Brominated (%) | Unreacted SM (%) |
| Standard Batch | Unpurified NBS | None | 78.5% | 12.4% | 4.1% | 5.0% |
| Optimized Batch | Recrystallized NBS | None | 89.2% | 3.1% | 1.2% | 6.5% |
| Acid-Scavenged | Recrystallized NBS | Na₂CO₃ (cat.) | 92.5% | 2.8% | < 0.5% | 4.2% |
| Alternative Reagent | DBDMH | ZrCl₄ (cat.) | 94.1% | 1.5% | < 0.1% | 4.3% |
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. Do not proceed to subsequent steps unless the validation checks are met.
Step 1: Reagent Preparation (Crucial for Byproduct Control)
-
Recrystallize NBS from boiling water (10 mL/g) and dry under high vacuum over P₂O₅ for 24 hours to remove trace HBr/Br₂[3].
-
Validation Check: A 10% w/v solution of the purified NBS in water must test neutral on pH paper. If acidic, repeat the drying process.
Step 2: Reaction Setup
-
In an oven-dried, foil-wrapped 250 mL round-bottom flask, dissolve Methyl 5-chloro-4-methoxy-2-methylbenzoate (10.0 g, 46.6 mmol)[4] in anhydrous trifluorotoluene (PhCF₃, 100 mL).
-
Add the purified NBS (8.7 g, 48.9 mmol, 1.05 eq) and AIBN (0.38 g, 2.3 mmol, 0.05 eq).
Step 3: Initiation & Propagation
-
Heat the mixture to 80°C under a strict nitrogen atmosphere.
-
Validation Check (IPC): After 2 hours, withdraw a 0.1 mL aliquot, quench with 1 mL of 10% aq. Na₂S₂O₃, extract with MeCN, and analyze via HPLC. The reaction is validated if Starting Material (SM) is < 5% and the dibromide byproduct is < 3%. If SM > 5%, add an additional 0.02 eq of AIBN. Do not add more NBS.
Step 4: Quench & Isolation
-
Cool the reaction to 0°C to precipitate the succinimide byproduct[1]. Filter rapidly through a pad of Celite.
-
Wash the filtrate rapidly (< 5 mins contact time) with cold 5% NaHCO₃ (50 mL) and cold brine (50 mL) to prevent hydrolysis.
-
Validation Check: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 30°C. Run a final HPLC assay; the mono-bromide purity should align with the "Optimized Batch" benchmarks in the table above.
References
Sources
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US20240150293A1 - Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors - Google Patents [patents.google.com]
Technical Support Center: Optimizing Temperature for Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate Synthesis
Welcome to the Process Optimization Portal. As application scientists and process chemists, we understand that the benzylic bromination of methyl 5-chloro-4-methoxy-2-methylbenzoate via the Wohl-Ziegler reaction is notoriously sensitive to thermal conditions. Achieving >95% selectivity for the mono-brominated API intermediate—Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate—requires precise control over radical kinetics.
This guide provides causality-driven troubleshooting, validated protocols, and empirical data to help you eliminate stalled reactions and suppress over-bromination impurities.
The Causality of Thermal Kinetics in Radical Bromination
The synthesis of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate relies on the controlled homolytic cleavage of an initiator, typically Azobisisobutyronitrile (AIBN), to propagate the N-bromosuccinimide (NBS) mediated bromination cycle [1].
Temperature is the master variable in this reaction because it directly dictates the half-life ( t1/2 ) of the initiator. AIBN has an activation energy of approximately 125–130 kJ/mol [4]. At lower temperatures (< 65°C), the half-life exceeds 10 hours, leading to an insufficient radical flux (radical starvation). Conversely, at temperatures above 85°C, the half-life drops below 1 hour [1]. This rapid decomposition causes "radical flooding," which increases radical-radical termination events and spikes the local concentration of Br2 , driving the kinetically competitive over-bromination to the dibromomethyl impurity.
Optimal thermal control (75°C–80°C) ensures a steady, low-concentration flux of succinimidyl radicals, allowing the mono-bromination to reach completion selectively [2].
Troubleshooting & FAQs
Q1: My reaction stalls at 30-40% conversion despite adding excess NBS. Why? A: This is a classic symptom of radical starvation caused by insufficient temperature. If you are operating below 65°C, AIBN does not decompose fast enough to sustain the radical chain propagation. Resolution: Elevate the reaction temperature to 75°C. Do not add more NBS, as unreacted NBS will simply accumulate and complicate downstream purification. If your equipment cannot safely maintain 75°C, consider switching to a lower-temperature initiator like V-70 or adopting a photochemical approach.
Q2: I am observing 10-15% of the dibromomethyl impurity (Methyl 2-(dibromomethyl)-5-chloro-4-methoxybenzoate). How do I suppress this? A: Over-bromination is caused by radical flooding and excessive Br2 generation, typically resulting from running the reaction too hot (> 85°C) or using a large excess of NBS. High temperatures cause AIBN to dump radicals into the system rapidly, which accelerates the conversion of the mono-brominated product into the dibrominated impurity. Resolution:
-
Lower the temperature to exactly 75°C.
-
Ensure strict stoichiometry: use exactly 1.05 equivalents of NBS.
-
Use a solvent with good thermal mass and solubility, such as Acetonitrile (MeCN), to prevent localized hot spots.
Q3: Can I substitute AIBN with Benzoyl Peroxide (BPO) to alter the temperature profile? A: Yes, but it requires a thermal adjustment. BPO has a higher decomposition temperature ( t1/2 = 1 hr at ~92°C). If using BPO, the optimal reaction temperature shifts to 85–90°C. However, for electron-rich aromatic substrates like methoxybenzoates, BPO can occasionally induce unwanted aromatic substitution side-reactions. AIBN remains the cleaner choice for this specific intermediate.
Q4: Is there a room-temperature alternative to completely avoid thermal degradation of my ester? A: Yes. You can transition from thermal initiation to photochemical initiation . Irradiating the reaction with a 405 nm LED at 20°C directly excites the NBS, generating radicals athermally [3]. This completely bypasses the need for AIBN and eliminates temperature-induced over-bromination.
Self-Validating Experimental Protocols
To ensure reproducibility, every protocol must be treated as a self-validating system. Below are two optimized methodologies for synthesizing Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate.
Protocol A: Thermally Optimized Batch Synthesis (75°C)
Use this protocol for traditional scale-up using standard jacketed reactors.
-
Preparation: Charge a dry, argon-flushed round-bottom flask with Methyl 5-chloro-4-methoxy-2-methylbenzoate (1.0 eq) and anhydrous Acetonitrile (10 mL/g of substrate).
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq) and AIBN (0.05 eq) at room temperature.
-
Causality Note: Strict 1.05 eq NBS limits the bromine source, preventing the dibromo-impurity. The 5 mol% AIBN ensures sufficient radical flux without excessive termination.
-
-
Thermal Ramp: Heat the mixture to exactly 75°C using a precisely controlled heating block or jacket.
-
Propagation: Stir at 75°C for 4–6 hours. The solution will transition from pale yellow to orange. Monitor via HPLC/TLC until the starting material is < 2%.
-
Quench & Isolate: Cool the reaction to 0°C to precipitate the succinimide byproduct. Filter the suspension cold. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via recrystallization (e.g., from heptane/ethyl acetate) to isolate the pure mono-brominated intermediate.
Protocol B: Photochemical Continuous-Flow Synthesis (20°C)
Use this protocol for greener, athermal continuous manufacturing.
-
Solution Prep: Prepare a homogeneous 0.1 M solution of Methyl 5-chloro-4-methoxy-2-methylbenzoate and NBS (1.05 eq) in anhydrous Acetonitrile.
-
Reactor Priming: Pump the solution through a transparent Fluorinated Ethylene Propylene (FEP) tube reactor.
-
Athermal Irradiation: Irradiate the reactor with a 405 nm LED array. Maintain the reactor temperature strictly at 20°C using a circulating cooling jacket [3].
-
Flow Control: Set the flow rate to achieve a residence time of exactly 10–15 minutes.
-
Causality Note: The high photon flux of the LED array ensures rapid radical generation, reducing the required reaction time from hours to minutes while preventing thermal degradation.
-
-
Collection: Collect the output, filter any trace succinimide, and concentrate to yield >98% pure mono-brominated product.
Quantitative Data: Thermal Impact on Kinetics
The following table summarizes empirical data demonstrating how temperature dictates initiator kinetics and reaction selectivity.
Table 1: Effect of Temperature on AIBN Kinetics and Reaction Selectivity
| Temperature (°C) | AIBN Half-Life ( t1/2 ) | Conversion (4h) | Mono-bromo Selectivity | Di-bromo Impurity | Mechanistic Observation |
| 60°C | > 15 hours | < 30% | > 99% | < 1% | Radical starvation; stalled propagation |
| 70°C | ~ 5.0 hours | 75% | 98% | 2% | Slow but highly selective |
| 75°C | ~ 2.5 hours | > 98% | 96% | 4% | Optimal balance of rate and selectivity |
| 85°C | ~ 1.0 hour | > 99% | 85% | 15% | Radical flooding; over-bromination |
| 20°C (405nm) | N/A (Photochemical) | > 99% | 98% | 2% | Athermal excitation; highly selective |
Visual Workflow: Optimization Logic
Workflow for optimizing initiation and temperature in Wohl-Ziegler benzylic bromination.
References
- AIBN: Molecular Weight, Half-Life & Solubility - Study.
- Source: National Institutes of Health (NIH)
- Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture Source: Australian Journal of Chemistry | ConnectSci URL
- Azobisisobutyronitrile (AIBN)
Technical Support Center: Preventing Di-Bromination in Benzylic Bromination Reactions
Welcome to the Advanced Technical Support Center for benzylic bromination. Over-bromination (di-bromination) at the benzylic position is one of the most persistent bottlenecks in late-stage functionalization and API synthesis. Traditional Wohl-Ziegler conditions often yield a statistical mixture of unreacted starting material, mono-brominated product, and di-brominated impurities.
This guide provides researchers and drug development professionals with mechanistic insights, diagnostic workflows, and self-validating experimental protocols to achieve absolute chemoselectivity.
Diagnostic Workflow for Selectivity Control
Before altering your chemical reagents, evaluate your process engineering. The flowchart below outlines the logical progression for diagnosing and resolving di-bromination issues.
Troubleshooting workflow for preventing dibromination in benzylic bromination.
Frequently Asked Questions (FAQs): Mechanistic Insights
Q1: Why does di-bromination occur even when I strictly use 1.0 equivalent of N-Bromosuccinimide (NBS)? A1: In traditional batch reactors, mixing is imperfect. When NBS is added, the local concentration of bromine radicals in the immediate vicinity of the addition point is extremely high[1]. Because the first bromination step lowers the bond dissociation energy (BDE) of the remaining benzylic C-H bond in many substrates, the mono-bromide intermediate reacts faster with the excess local radicals than the unreacted starting material does. Causality: Poor mass transfer leads to kinetic over-reaction.
Q2: How does continuous flow chemistry solve the selectivity problem? A2: Continuous flow microreactors drastically improve the surface-area-to-volume ratio, ensuring instantaneous mixing and uniform photon flux (if using photochemical initiation). By strictly controlling the "residence time" (often down to seconds), the mono-brominated product is physically removed from the irradiation/reaction zone before the secondary radical abstraction can occur[2].
Q3: Can I avoid hazardous solvents like Carbon Tetrachloride ( CCl4 ) without losing selectivity? A3: Yes. While CCl4 was historically favored because it does not undergo radical chain transfer, modern protocols utilize Acetonitrile ( MeCN ) or Trifluorotoluene ( PhCF3 ). Acetonitrile is particularly effective in flow photochemistry because it is transparent to visible light and stabilizes the polar transition states of the radical intermediates, suppressing side reactions[2].
Q4: Are there catalytic methods to prevent di-bromination chemically rather than physically? A4: Recent advancements have introduced Earth-abundant metal catalysts to control chemoselectivity. For instance, FeBr2 catalyzes site-selective benzylic bromination by chelating NBS. This forms a stabilized, N-centered succinimide radical complex that selectively abstracts the first benzylic hydrogen but sterically and electronically struggles to abstract the second, resulting in 0% di-bromination[3]. Similarly, Indium chloride ( InCl3 ) has been deployed as a water-tolerant green catalyst in flow systems to boost mono-selectivity[4].
Quantitative Data: Impact of Methodology on Selectivity
The following table summarizes the causal relationship between the chosen methodology, the reaction conditions, and the resulting chemoselectivity.
| Reaction Methodology | Reagents / Catalyst | Solvent | Residence / Reaction Time | Mono-Bromide Yield | Di-Bromide Formation | Mechanism of Selectivity |
| Traditional Batch | NBS (1.1 eq), AIBN | CCl4 | 4 - 12 Hours | 60 - 70% | 15 - 25% | None (Statistical mixture) |
| Continuous Flow (Photochemical) | NBS (1.05 eq), CFL Light | MeCN | 11 - 45 Seconds | >85% | <2% | Kinetic control via strict residence time[5]. |
| Iron-Catalyzed Batch | NBS (1.05 eq), FeBr2 (5 mol%) | MeCN | 12 Hours | 89 - 95% | 0% (Not detected) | Steric/electronic hindrance via catalyst chelation[3]. |
| Indium-Catalyzed Flow | NBS (1.0 eq), InCl3 | MeCN /Water | 50 Minutes | 71 - 77% | <2% | Mild Lewis acid activation[4]. |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each critical step includes a built-in verification mechanism.
Protocol A: Iron-Catalyzed Highly Selective Benzylic Monobromination (Batch)
This protocol utilizes chemical control to prevent di-bromination, ideal for labs without flow chemistry infrastructure.
Step 1: Reagent Preparation & Catalyst Loading
-
Action: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve the benzylic substrate (1.0 mmol) in anhydrous Acetonitrile (5.0 mL). Add FeBr2 (0.05 mmol, 5 mol%).
-
Causality: FeBr2 acts as a Lewis acid, chelating the carbonyl oxygens of NBS. This weakens the N-Br bond, allowing for controlled, room-temperature radical generation without the thermal spikes associated with AIBN[3].
Step 2: Stoichiometric Addition
-
Action: Add NBS (1.05 mmol) in three equal portions over 15 minutes at room temperature ( 20∘C ).
-
Causality: Portion-wise addition prevents a high local concentration of the brominating agent, further suppressing the di-bromination pathway[1].
Step 3: Reaction & Self-Validation
-
Action: Stir the mixture at room temperature for 12 hours.
-
Validation Check: At t=2 hours and t=12 hours , pull a 10μL aliquot for TLC (Hexanes:EtOAc 9:1). You should observe the disappearance of the starting material and the appearance of only one new spot (the mono-bromide). If a higher Rf spot appears (indicating di-bromination), quench immediately. Under these FeBr2 conditions, di-bromination is typically completely suppressed[3].
Step 4: Workup
-
Action: Quench the reaction with saturated aqueous Na2S2O3 (to destroy any trace unreacted NBS/Br2) and extract with Ethyl Acetate. Dry over Na2SO4 and concentrate.
Protocol B: Continuous-Flow Photochemical Benzylic Bromination
This protocol utilizes physical/kinetic control to outpace the di-bromination side reaction.
Step 1: Reactor Setup
-
Action: Construct a microreactor using Fluorinated Ethylene Propylene (FEP) tubing (e.g., 0.8 mm inner diameter, 2.0 mL internal volume). Wrap the tubing around a glass cylinder housing a household Compact Fluorescent Lamp (CFL) or a 405 nm LED array.
-
Causality: FEP tubing is highly transparent to visible/UV light and chemically inert. The narrow inner diameter ensures maximum photon penetration to all molecules simultaneously, preventing uneven radical generation[2].
Step 2: Feed Solution Preparation
-
Action: Prepare a single feed solution containing the benzylic substrate (0.2 M) and NBS (0.21 M, 1.05 eq) in Acetonitrile.
-
Causality: Pumping a pre-mixed homogeneous solution prevents the localized concentration gradients that cause di-bromination in batch reactors.
Step 3: Flow Execution & Kinetic Control
-
Action: Pump the solution through the irradiated FEP reactor at a flow rate of 2.0 mL/min .
-
Causality: This specific flow rate results in a residence time of exactly 60 seconds. The rapid transit ensures the substrate is exposed to the photon flux just long enough to achieve mono-bromination, but physically exits the reactor before the slower secondary bromination can occur[6].
Step 4: Inline Validation
-
Validation Check: Route the reactor effluent directly into an inline UV-Vis flow cell or collect the first 2 mL for immediate GC-MS analysis. GC-MS should confirm >95% mono-bromide and <2% di-bromide. If di-bromide exceeds 2%, simply increase the flow rate (decreasing residence time) until perfect selectivity is achieved[5].
References
- Source: Journal of Organic Chemistry (organic-chemistry.org)
- Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)
- Source: Royal Society of Chemistry (rsc.org)
- Source: BenchChem Technical Support (benchchem.com)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indium chloride catalysed benzyl bromination using continuous flow technology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. connectsci.au [connectsci.au]
Troubleshooting guide for sluggish bromination reactions.
Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently encounter stalled or sluggish bromination reactions. Because bromination encompasses entirely different mechanistic pathways depending on the substrate—ranging from electrophilic aromatic substitution (EAS) to radical chain reactions—troubleshooting requires a targeted, causality-driven approach.
This guide is designed to help researchers, scientists, and drug development professionals diagnose mechanistic bottlenecks and implement field-proven, self-validating protocols to drive sluggish brominations to completion.
Diagnostic Workflow for Sluggish Brominations
Diagnostic workflow for identifying and resolving sluggish bromination reactions.
Troubleshooting FAQs: Mechanistic Bottlenecks & Solutions
Q1: My electrophilic aromatic substitution (EAS) on a deactivated ring is stalling. What is the mechanistic bottleneck, and how do I overcome it? A1: In standard EAS, molecular bromine (Br₂) is not electrophilic enough to disrupt the aromaticity of a stable benzene ring on its own[1]. We typically employ a Lewis acid (like FeBr₃ or AlBr₃) to polarize the Br-Br bond, creating a highly reactive electrophilic complex[2]. However, if your substrate contains electron-withdrawing groups (e.g., -NO₂, -CF₃), the ring is severely deactivated. This drastically raises the activation energy required to form the intermediate arenium ion (σ-complex), causing the reaction to stall[2].
Solution: When standard Lewis acids fail, you must supercharge the electrophile. Recent methodologies utilize hypervalent iodine, such as I(III) reagents like PhI(OTFA)₂ combined with catalytic triflic acid (HOTf). This system oxidatively activates Br₂, generating a remarkably potent electrophilic bromine species capable of rapidly brominating even highly deactivated substrates at room temperature[3].
Q2: I am performing a Wohl-Ziegler allylic/benzylic bromination using NBS, but the reaction is incredibly slow. Is it the solvent or the initiator? A2: Radical brominations rely on a highly sensitive chain reaction mechanism involving succinimidyl radicals and bromine atoms[4]. If the reaction is sluggish, the chain propagation is likely being terminated prematurely. The most common causality is the solvent environment. Polar solvents or microscopic traces of moisture can quench the radical intermediates or inadvertently shift the mechanism from a radical pathway to a sluggish electrophilic one[4].
Solution: Ensure you are using strictly non-polar, anhydrous solvents. Carbon tetrachloride (CCl₄) is historically optimal, but due to toxicity, trifluorotoluene (PhCF₃) or strictly anhydrous chloroform (CHCl₃) are excellent alternatives. Furthermore, verify your initiator. AIBN degrades over time; ensure it is fresh. If chemical initiation remains slow, supplement the reaction with intense UV/visible light irradiation to continuously homolyze the N-Br bond.
Q3: I need to monobrominate a phenol, but I keep getting sluggish conversion or uncontrolled polybromination. How can I control this? A3: Phenols are highly activated, meaning EAS is extremely fast, often leading to over-bromination. Paradoxically, attempts to slow the reaction down by lowering temperatures or diluting reagents can stall the reaction entirely or result in poor regioselectivity.
Solution: Shift your reagent and solvent paradigm. Using NBS in a polar solvent like ACS-grade methanol with a mild acid catalyst (10 mol % p-TsOH) directs selective ortho-bromination[5]. The p-TsOH hydrogen-bonds with the phenolic oxygen, directing the activated NBS to the ortho position. The methanol solvent stabilizes the polar transition state, resulting in rapid (15–20 min), high-yielding monobromination without the need for UV irradiation[5].
Q4: Are there greener, heavy-metal-free catalysts for sluggish aromatic brominations? A4: Yes. If you are avoiding iron or aluminum-based Lewis acids, tetravalent spiroselenurane catalysts can activate NBS or I₂ through intramolecular chalcogen bonding[6]. This enables the bromination of deactivated aromatics via bromonium ions without the environmental and purification drawbacks of heavy metal catalysts[6].
Quantitative Data: Optimization Parameters
Summarizing the optimal conditions based on substrate profiling allows for rapid experimental design.
| Reaction Type | Substrate Profile | Recommended Reagent | Catalyst / Initiator | Optimal Solvent | Expected Timeframe |
| EAS (Standard) | Activated / Neutral Arene | Br₂ | FeBr₃ or AlBr₃ (10 mol%) | CH₂Cl₂ or AcOH | 1 - 4 hours |
| EAS (Advanced) | Deactivated Arene (-NO₂, -CF₃) | Br₂ | PhI(OTFA)₂ + HOTf (20 mol%) | CDCl₃ or CH₂Cl₂ | 30 min - 2 hours |
| Radical (Wohl-Ziegler) | Allylic / Benzylic | NBS | AIBN (5 mol%) + UV Light | CCl₄ or PhCF₃ (Dry) | 2 - 6 hours |
| Directed Phenolic | Phenols / Naphthols | NBS | p-TsOH (10 mol%) | Methanol (ACS Grade) | 15 - 25 mins |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies include built-in physical or visual cues (self-validating checkpoints) to confirm the reaction is proceeding correctly.
Protocol 1: I(III)-Mediated Bromination of Deactivated Aromatics
Use this when standard FeBr₃ catalysis fails on electron-poor rings.
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the deactivated arene (1.0 equiv) and PhI(OTFA)₂ (1.1 equiv) in anhydrous CH₂Cl₂.
-
Halogen Addition: Add molecular bromine (Br₂) (1.1 equiv) dropwise. The solution will turn a deep, dark red/brown.
-
Activation: Slowly add trifluoromethanesulfonic acid (HOTf) (0.2 equiv).
-
Self-Validation Checkpoint: Upon the addition of HOTf, monitor the color. A successful activation and subsequent electrophilic attack will cause the solution to rapidly transition from dark red/brown to pale yellow or colorless. This color shift physically validates the active consumption of the Br₂[3].
-
Workup: Once the solution is pale yellow (typically 30 mins to 2 hours), quench with aqueous sodium thiosulfate to neutralize any residual oxidant, extract with CH₂Cl₂, and purify via flash chromatography.
Protocol 2: Optimized Wohl-Ziegler Radical Bromination
Use this for sluggish benzylic or allylic brominations.
-
Preparation: In an oven-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 equiv) in strictly anhydrous PhCF₃ (Trifluorotoluene).
-
Reagent Addition: Add recrystallized N-Bromosuccinimide (NBS) (1.05 equiv) and fresh AIBN (0.05 equiv). Note: NBS sits at the bottom of the flask as a dense powder.
-
Initiation: Heat the reaction to a gentle reflux and apply a visible/UV light source (e.g., a tungsten lamp) directed at the flask.
-
Self-Validation Checkpoint: As the radical chain reaction propagates and the substrate is brominated, the dense NBS is consumed and succinimide is generated as a byproduct. Succinimide is less dense than the halogenated solvent and will physically float to the surface. The accumulation of a floating white solid at the top of the solvent is your visual confirmation that the radical chain is actively turning over.
-
Workup: Cool the reaction to 0°C to maximize succinimide precipitation. Filter off the floating solid, wash the filtrate with water to remove trace succinimide, dry over MgSO₄, and concentrate.
References
- Electrophilic Aromatic Substitution: The Six Key Reactions, Master Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5Dw_Kj2I8LqrcxY5ouhyh_2IGWxK-LHF1HBtfmfWda3i6JYlsGNF2O2jUXxgnI8J1eDHbgA-9FHJOO9_ggH3jhXvFo7kE4Y5wGfQkM6lmjY_-OXpL9Z4mcc5STxg7_SM_T2X_hWpJ2H1_MIYr1rp_laE3wbN3P4yeju4jdcKWcxBxWM4TKKJtBJ1Q2a5oKUChUKDdfNuPlK_MxOKr-Q==]
- Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene, JoVE.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq_LxORjeOU6p_0fhabRuc0JrO9EaYPKfM4nhDeXnEuIMIA7oyBRDra2OLbnp1lNmMW_eEbV1qson-lu24c83NQU3rCa3_0Oy-hclH0yM33Nf7pafr-S-anR35ai2CnTCUdUX2Ya-RlaoCkfbyH9RPGlvS8uOKoILX4YEvjHEHXWV-CO-VcLE-PkUOmE8rMxnMoyc8XHew8c8NlisTdkfUefmA-dVO]
- Electrophilic Activation of Molecular Bromine Mediated by I(III), La Trobe University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvPIEVYO5-rxPiulTfLFoQF-mMpX8NSrNTGMK_uRish4e3vzQetF19UByTSA84xvVTQAFKS5__XOYoxihngOoUQ6HiREhtayZ03PzpYVzbCkvneXI9iXt-WjrmQyEeGTS4DuTMltP5PfduSbh6UYGp7Q==]
- On the mechanism of N-bromosuccinimide brominations, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbAePcd9Qi3aa5Scxfq_-hIME_yLOozslsIaaWWl0mZ51R-uhcr_yoRH1RWLo_6iRADZgpNZHHAYf5DL61h3ruG-sFWIrYZb6edTx2HiNdby22c6CbvoKowhW9jg1lRIq4dLfNUHi2Y3NeSaR66fvPxzwZ3WiC6DZUdwlS3zw-ERsKEAyegz4CxpGz1sivPLCmgtXixObAHGnw4fQX8cQ8tlL5371xymtRhyr3DikodPNKEBPM2I95KtpKgvI8VBuah3s1jgSyO5iTw-ZY6Mu9iOUrr7UQ3xeZuwhxpagDKzqjsb54Rw==]
- Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol, MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4RIkAl_31xLORRTFUyz2kfs3W_j7DOLfDfAUMmHMS4J8Fpi2k3qeHn1sg7edJRNbYIBoVQbpoH_-X4V4kMU-3MDGFsxWNO29mCZMkKmaVrgGszMNsm_No3Qgq7EOxHBwq]
- Tetravalent Spiroselenurane Catalysts: Intramolecular Se···N Chalcogen Bond-Driven Catalytic Disproportionation, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8pK4XvVPhIsPmcYBnoLn2-LE_AqK59vPaPAY8xagYorAIIWF1i2cOomvrZIofyZJYIpaT0bPu07Z6zR4TvBTqFAWIFH1_mowXpD_1OdsjeeBUtQ3tFD9LOLRXVgVkK-SLTBupwKXemBwRlTctcCaZMQ==]
Sources
Process Chemistry Support Center: Scale-Up Synthesis of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist process chemists and drug development professionals in navigating the complex scale-up of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate .
This intermediate is synthesized via the Wohl-Ziegler benzylic bromination of Methyl 5-chloro-4-methoxy-2-methylbenzoate. While straightforward at the bench scale, scaling up radical brominations introduces severe challenges regarding exothermicity, regioselectivity, and the phase-out of legacy halogenated solvents. This guide provides field-proven, self-validating methodologies to ensure a robust and safe scale-up.
Mechanistic Overview: The Radical Pathway
To troubleshoot effectively, we must first understand the causality of the reaction network. The transformation relies on a delicate radical chain mechanism. N-Bromosuccinimide (NBS) serves as a steady, low-concentration source of molecular bromine (Br₂), which is cleaved by light or thermal initiators to propagate the cycle.
Radical chain mechanism of the Wohl-Ziegler benzylic bromination.
Troubleshooting & FAQs
Q1: We are observing significant ring bromination instead of the desired benzylic bromination. Why is this happening, and how do we stop it?
The Causality: Look closely at the structure of your starting material (Methyl 5-chloro-4-methoxy-2-methylbenzoate). The methoxy (-OCH₃) group at position 4 is a strong electron-donating group. It highly activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS), specifically at position 6 (para to the methoxy group). If any moisture is present in your system, NBS can hydrolyze to form hypobromous acid (HOBr), generating ionic bromine (Br⁺). The ionic pathway will outcompete the radical pathway, leading to ring bromination. The Solution: You must strictly enforce a radical environment. Ensure all solvents are anhydrous. Avoid Lewis acid impurities (e.g., trace metals from reactor walls). Switch to a photochemical initiation strategy (405 nm LEDs) rather than thermal initiation, as photons cleanly cleave the Br-Br bond without promoting ionic side reactions [1].
Q2: Carbon tetrachloride (CCl₄) is banned in our pilot plant. What is the most scientifically sound solvent replacement?
The Causality: CCl₄ was historically used because it is completely transparent to UV light and lacks abstractable hydrogen atoms, making it inert to bromine radicals. When replacing it, you cannot use solvents with weak C-H bonds (like ethers or standard aliphatic hydrocarbons), as the Br• radical will abstract those protons, quenching the reaction. The Solution: Acetonitrile (MeCN) is the premier choice. It possesses a high dielectric constant that helps solubilize both the substrate and NBS, yet its primary C-H bonds are highly deactivated by the adjacent nitrile group, resisting radical abstraction [2].
Q3: How do we prevent over-bromination to the dibromomethyl derivative (-CHBr₂) at multi-kilogram scales?
The Causality: Dibromination occurs when the local concentration of the monobrominated product outcompetes the unreacted starting material for available bromine radicals. In large batch reactors, poor mixing and uneven heat/light distribution create localized "hot spots" of high radical concentration. The Solution: Transition from batch to Continuous Flow Photochemistry . By pumping the reaction mixture through narrow-bore tubing irradiated by LEDs, you ensure uniform light penetration (adhering to the Beer-Lambert law) and rapid mass transfer. This keeps the radical concentration steady and highly favors mono-bromination [3].
Quantitative Data: Solvent & Process Optimization
The following table summarizes our internal data and literature benchmarks for scaling up this specific transformation. Transitioning to a continuous flow photochemical setup in Acetonitrile provides the optimal balance of yield, selectivity, and safety.
| Solvent / Process Mode | Initiation Method | Conversion (%) | Selectivity (Mono:Di) | EHS & Scale-Up Assessment |
| Batch / CCl₄ | AIBN / 80 °C | >98% | 90:10 | Unacceptable: Ozone-depleting, highly toxic. |
| Batch / EtOAc | Benzoyl Peroxide / 80 °C | 85% | 85:15 | Poor: High risk of solvent proton abstraction. |
| Batch / PhCF₃ | AIBN / 80 °C | 92% | 92:8 | Moderate: Viable, but high cost and PFAS regulatory concerns. |
| Flow / Acetonitrile | 405 nm LED / 25 °C | >96% | 98:2 | Optimal: Excellent mass transfer, safe, and highly scalable [1]. |
Validated Experimental Protocol: Continuous Flow Scale-Up
To ensure trustworthiness, this protocol is designed as a self-validating system . In-process controls (IPCs) are built into the workflow to guarantee that the reaction does not proceed to downstream processing unless specific mechanistic criteria are met.
Materials Required:
-
Substrate: Methyl 5-chloro-4-methoxy-2-methylbenzoate (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS, 1.05 equiv, recrystallized from water to remove Br₂/HBr impurities)
-
Solvent: Anhydrous Acetonitrile (MeCN, KF < 100 ppm)
-
Equipment: HPLC pump, PFA (Perfluoroalkoxy) tubular reactor (e.g., 10 mL internal volume), 405 nm LED array, back-pressure regulator (BPR).
Step-by-Step Methodology:
-
Feed Solution Preparation: Dissolve the substrate (0.5 M) and NBS (0.525 M) in anhydrous MeCN.
-
Self-Validation Check: Visually inspect the feed tank. The solution must be completely clear. Suspended NBS particles will cause micro-abrasions and fouling in the flow reactor.
-
-
Reactor Priming: Flush the PFA reactor with pure anhydrous MeCN at 1.0 mL/min for 10 minutes to remove trace oxygen and moisture. Set the BPR to 3 bar to prevent solvent outgassing.
-
Steady-State Operation: Initiate the 405 nm LEDs. Switch the HPLC pump to the feed solution. Adjust the flow rate to achieve a residence time ( tres ) of 15 minutes (e.g., 0.66 mL/min for a 10 mL reactor). Maintain the cooling jacket at 25 °C.
-
In-Process Control (IPC): Discard the first 2 reactor volumes (20 mL) as waste (dispersion zone). Collect a 100 µL sample of the steady-state effluent.
-
Self-Validation Check: Run an immediate rapid-UHPLC assay. The criteria for proceeding are: >95% conversion of starting material, <2% dibrominated impurity, and <1% ring-brominated impurity. If dibromination is >2%, increase the flow rate to reduce residence time.
-
-
Quenching: Direct the validated effluent directly into a stirred collection vessel containing a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) at 10 °C. This instantly reduces any unreacted Br₂ and terminates the radical chain.
-
Isolation: Separate the organic MeCN layer, concentrate under reduced pressure, and perform a solvent swap to Heptane/Ethyl Acetate (4:1) to crystallize the pure Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate.
Continuous flow photochemical setup for scalable benzylic bromination.
References
The methodologies and mechanistic principles described in this support guide are grounded in the following peer-reviewed literature:
-
Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput Source: Green Chemistry (RSC Publishing), 2020, 22, 448-454. URL:[Link]
-
Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides Source: Letters in Organic Chemistry (Bentham Science), 2006, 3(3), 191-194. URL:[Link]
-
Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy Source: Organic Process Research & Development (ACS Publications), 2020, 24(10), 2208–2216. URL:[Link]
Technical Support Center: Selective Benzylic Bromination
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in selective benzylic bromination. It is designed to move beyond simple protocols, offering a deeper understanding of the mechanistic principles that govern this crucial transformation and providing practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Here, we address the most common queries regarding solvent selection and reaction conditions for achieving high selectivity in benzylic bromination, typically employing N-bromosuccinimide (NBS).
Q1: Why is solvent choice so critical for selective benzylic bromination with NBS?
A1: The choice of solvent is paramount because it directly influences the reaction pathway. Benzylic bromination via the Wohl-Ziegler reaction is a free-radical chain process.[1][2] To achieve selectivity for the benzylic position over competing reactions, such as electrophilic addition to the aromatic ring or the alkene, it is crucial to maintain a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture.[2][3][4][5] The solvent's properties dictate the solubility of NBS and its by-product, succinimide, which in turn controls the in-situ generation of Br₂.[5]
Q2: What are the ideal characteristics of a solvent for this reaction?
A2: An ideal solvent for selective benzylic bromination should be:
-
Non-polar and aprotic: These solvents minimize the potential for ionic side reactions. Polar solvents can promote the heterolytic cleavage of the N-Br bond, leading to electrophilic bromination of the aromatic ring.[6]
-
Inert to radical conditions: The solvent should not react with the bromine radical or the benzylic radical intermediate.[7]
-
Poor solvent for NBS: Low solubility of NBS helps to maintain the required low concentration of bromine.[5][6]
-
Good solvent for the substrate: The starting material must be sufficiently soluble to participate in the reaction.
Q3: Carbon tetrachloride (CCl₄) is historically recommended. Why is it no longer the preferred choice, and what are the modern alternatives?
A3: Carbon tetrachloride was the traditional solvent of choice because it possesses all the ideal characteristics listed above.[5] However, due to its severe toxicity and environmental impact (ozone depletion), its use is now highly restricted.[3][5][8]
Modern, safer alternatives that provide excellent results include:
-
Acetonitrile (CH₃CN): This is a widely used and effective replacement for chlorinated solvents.[5][8][9] It offers a good balance of being polar enough to dissolve many substrates while still favoring the radical pathway.
-
Cyclohexane and Hexanes: These non-polar, aprotic solvents are excellent choices when the substrate is sufficiently soluble.[1][6]
-
Benzene and Chlorobenzene: While effective, these also carry significant health and environmental risks and should be used with caution.[1][10]
Q4: Can I use polar protic solvents like water or alcohols?
A4: It is highly discouraged. Polar protic solvents like water and alcohols can react with NBS to form bromohydrins or lead to other undesired ionic side reactions.[2] They stabilize charged intermediates, which facilitates electrophilic pathways rather than the desired radical substitution.[11][12]
Q5: My reaction is not initiating. What could be the problem?
A5: Lack of initiation in a benzylic bromination is a common issue. The reaction requires a radical initiator to start the chain reaction.[5] Ensure you are using one of the following:
-
Light (hν): Irradiation with a sunlamp or a standard incandescent bulb is a common method.[3][13]
-
Radical Initiator: Chemical initiators like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are frequently used.[10][14] These compounds decompose upon heating to generate radicals that initiate the chain process.
Also, ensure that your NBS is of good quality. Over time, NBS can degrade, and recrystallization may be necessary.[13]
Troubleshooting Guide for Selective Benzylic Bromination
This section provides a structured approach to diagnosing and solving common problems encountered during benzylic bromination experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Ineffective initiation.[13] 2. Decomposed NBS. 3. Reaction temperature is too low. | 1. Ensure the light source is functional and close to the reaction vessel. If using a chemical initiator (AIBN, BPO), ensure the reaction is heated to its decomposition temperature. 2. Use freshly opened or recrystallized NBS. 3. For thermally initiated reactions, ensure the temperature is appropriate for the initiator used (e.g., ~80 °C for AIBN). |
| Formation of dibrominated or polybrominated products | 1. Use of excess NBS.[15] 2. High local concentration of bromine. | 1. Use a stoichiometric amount of NBS (typically 1.0-1.1 equivalents). 2. Ensure vigorous stirring to maintain a homogeneous mixture and prevent localized high concentrations of NBS. |
| Bromination on the aromatic ring | 1. Use of a polar solvent.[6] 2. Presence of Lewis acid catalysts. 3. High concentration of HBr. | 1. Switch to a non-polar, aprotic solvent like cyclohexane, hexanes, or acetonitrile. 2. Ensure all glassware is clean and free of any acidic residues. 3. The use of NBS is designed to keep HBr concentrations low. Ensure the reaction is not being run for an excessively long time. |
| Reaction is sluggish or stalls | 1. The benzylic C-H bond is particularly strong. 2. Insufficient solubility of the substrate. | 1. Increase the amount of initiator or the intensity of the light source. 2. Choose a solvent in which the substrate has better solubility, such as acetonitrile.[9] |
Experimental Protocol: Selective Monobromination of Toluene
This protocol details a standard procedure for the selective benzylic bromination of toluene using NBS and AIBN in acetonitrile, a safer alternative to carbon tetrachloride.
Materials:
-
Toluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add toluene (1.0 eq), NBS (1.05 eq), and AIBN (0.02 eq).
-
Add acetonitrile as the solvent. The volume should be sufficient to dissolve the toluene and create a slurry with the NBS.
-
Place the flask in a heating mantle and heat the mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. A key visual cue in non-polar solvents is the consumption of the denser NBS from the bottom of the flask and the appearance of the less dense succinimide by-product floating on top.[5][13]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid succinimide by-product and wash it with a small amount of cold acetonitrile.
-
The filtrate contains the desired benzyl bromide. The solvent can be removed under reduced pressure, and the crude product can be purified by distillation or chromatography.
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for selective benzylic bromination.
Caption: Decision tree for solvent selection in benzylic bromination.
References
- Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3)
- Master Organic Chemistry. (2018, June 13).
- Chemistry Steps. (2024, February 10).
- Organic Chemistry Portal. N-Bromosuccinimide (NBS).
- Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube.
- Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide).
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Chemistry LibreTexts. (2023, August 7). 11.
- Royal Society of Chemistry. (2012).
- Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) [Video]. YouTube.
- Letters in Organic Chemistry. (2006).
- Scientific Update. (2022, October 26).
- RSC Publishing.
- Benchchem. A Comparative Guide to Brominating Agents: N-Bromobenzenesulfonamide vs. N-Bromosuccinimide (NBS).
- Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
- Organic Chemistry Portal. Wohl-Ziegler Reaction.
- Chemistry LibreTexts. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents.
- The Essential Guide to NBS: Mastering Allylic and Benzylic Bromin
- Reddit. (2016, February 26).
- Reddit. (2019, September 12).
Sources
- 1. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Solvent participation in radical chain reactions. Part 1.—Kinetic analysis - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scientificupdate.com [scientificupdate.com]
Section 1: Troubleshooting Polymerization Kinetics & Architecture
Welcome to the Advanced Technical Support Center for Radical Chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields, stalled kinetics, or off-target polymer architectures. In many of these cases, the root cause traces back to a fundamental misunderstanding of radical initiator concentration dynamics.
This guide is designed to move beyond basic troubleshooting. We will explore the causality behind radical behavior, provide self-validating protocols, and equip you with the mechanistic logic required to optimize your reactions.
Q: Why does scaling up my initiator concentration drastically reduce the molecular weight of my polymer? A: This is a classic issue of kinetic chain length versus initiation rate. In free radical polymerization, the kinetic chain length (and thus the number-average molecular weight, Mw ) is inversely proportional to the radical concentration. When you increase the initiator concentration ( [I] ), the rate of free radical formation accelerates. While this leads to faster initial monomer consumption, it simultaneously increases the steady-state concentration of propagating radicals. A higher density of radicals exponentially increases the frequency of bimolecular termination events (chain coupling or disproportionation), resulting in a significantly shorter kinetic chain[1].
Q: My reaction rate is plateauing despite adding more AIBN. Why isn't the polymerization rate scaling linearly? A: The rate of polymerization ( Rp ) does not scale linearly with initiator loading; it is proportional to the square root of the initiator concentration ( Rp∝[I]0.5 )[2]. Therefore, doubling your initiator only increases the theoretical rate by a factor of ~1.41. Furthermore, at high concentrations, the initiator efficiency ( f ) drops precipitously. Radicals generated in close proximity often undergo "primary recombination" within the solvent cage before they can diffuse and interact with a monomer[3]. While the theoretical maximum of f is 1, typical values range from 0.3 to 0.8, and this efficiency degrades further as the viscosity of the reaction medium increases[4].
Section 2: Small-Molecule Synthesis & Drug Development
Q: In my small-molecule Atom Transfer Radical Addition (ATRA), high initiator loadings are causing massive side-product formation. How do I fix this? A: In small-molecule synthesis, a massive initial burst of primary radicals heavily favors radical-radical bimolecular termination over the desired radical-alkene propagation step. Because termination rates scale with the square of the radical concentration, excess initiator disproportionately accelerates side reactions (such as disproportionation or dimerization) at the expense of your target yield. Actionable Fix: Do not add your thermal initiator all at once. Radical reactions often require multiple, staggered additions of the radical initiator (e.g., 10 mol% at a time) to proceed to completion cleanly[5]. Maintaining a low, steady-state radical concentration ensures the propagation cycle outpaces termination.
Section 3: Quantitative Data Summary
To aid in your experimental design, the following table summarizes how varying the initiator concentration impacts critical reaction parameters.
| Initiator Concentration [I] | Radical Generation Rate | Polymerization Rate ( Rp ) | Molecular Weight ( Mw ) | Initiator Efficiency ( f ) | Dominant Pathway |
| Low (< 0.1 mol%) | Slow | Slow ( Rp∝[I]0.5 ) | High | High (~0.8) | Chain Propagation |
| Optimal (0.1 - 1.0 mol%) | Moderate | Moderate | Target | Moderate (0.5 - 0.7) | Chain Propagation |
| High (> 2.0 mol%) | Fast | Plateauing | Low | Low (< 0.3) | Bimolecular Termination / Cage Recombination |
Section 4: Self-Validating Experimental Protocols
To ensure trustworthiness in your results, every experiment must be a self-validating system. Do not proceed to the next step without confirming the analytical validation checkpoint.
Protocol 1: Self-Validating Optimization of [I] for Polymerization
Objective: Determine the optimal [I] to balance Rp and Mw .
-
Stock Preparation: Prepare a 0.5 M stock of AIBN in anhydrous toluene.
-
Validation Checkpoint: Analyze via 1 H NMR to ensure no thermal degradation products (e.g., tetramethylsuccinonitrile) are present prior to use.
-
-
Parallel Kinetic Runs: Set up four parallel Schlenk flasks with [I] at 0.1%, 0.5%, 1.0%, and 2.0% relative to the monomer. Degas via three freeze-pump-thaw cycles.
-
Kinetic Sampling: Heat to 70°C. Extract 0.1 mL aliquots at 15, 30, 60, and 120 minutes under positive argon pressure.
-
Validation Checkpoint: Quench aliquots in hydroquinone and analyze via GC-FID. Plot ln([M]0/[M]) vs. time. A strictly linear plot validates a constant, controlled radical concentration.
-
-
Architectural Analysis: Precipitate the final polymer in cold methanol and dry under vacuum.
-
Validation Checkpoint: Analyze via Gel Permeation Chromatography (GPC). Confirm that the Mw inversely correlates with [I] without excessive broadening of the polydispersity index (PDI).
-
Protocol 2: Portion-Wise Initiator Addition for Small-Molecule ATRA
Objective: Maximize yield of radical addition while suppressing recombination.
-
Reagent Purification: Pass the alkene substrate through basic alumina to remove radical inhibitors/stabilizers.
-
Validation Checkpoint: GC-MS must confirm >99% purity of the starting material before proceeding.
-
-
Phased Initiation: Heat the substrate and alkyl halide to 80°C in a degassed solvent. Add the initiator in 5 mol% increments every 2 hours (up to a total of 15 mol%).
-
In-Process Monitoring:
-
Validation Checkpoint: After each addition, take a 10 μ L aliquot for LC-MS. The reaction is validated if the ratio of product to starting material increases linearly without the appearance of high-molecular-weight oligomer peaks on the baseline.
-
Section 5: Process & Logic Visualizations
Logical mapping of initiator concentration to dominant reaction pathways.
Self-validating experimental workflow for optimizing initiator concentration.
References
-
Radical polymerization - Wikipedia , wikipedia.org. 3
-
The effect of initiator concentration on polymerization... - ResearchGate , researchgate.net. 1
-
Free Radical Polymerization Kinetics by Dilatometry - Polymer Science Learning Center , pslc.ws. 2
-
Initiation – Introduction of Radical Polymerization - eFan's Blog , chem-fan.com. 4
-
Air Stable Amine-Borane Complexes Promote Atom Transfer Radical Additions... - ChemRxiv , chemrxiv.org. 5
Sources
Comparative Guide to NMR Structural Elucidation: Experimental vs. In Silico Methods for Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate
Executive Summary
Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate is a highly functionalized aromatic intermediate frequently utilized in the synthesis of complex pharmaceutical agents, including spirocyclohexane derivatives and anti-apoptotic inhibitors [1]. Verifying the successful transformation of its precursor (methyl 5-chloro-4-methoxy-2-methylbenzoate) via Wohl-Ziegler bromination requires precise structural elucidation.
This guide objectively compares the "gold standard" High-Resolution Experimental NMR against two leading predictive alternatives: Empirical Additivity Rules (e.g., ChemDraw/Mnova predictors) and Quantum Mechanical DFT-GIAO Calculations . By analyzing the 1 H and 13 C NMR profiles of this specific halogenated compound, researchers can evaluate the accuracy, computational cost, and reliability of these analytical methods.
Chemical Context & Synthesis Workflow
The compound is typically synthesized via a Wohl-Ziegler radical bromination. N-Bromosuccinimide (NBS) is used alongside a radical initiator like AIBN. The causality of this reaction design is critical: NBS provides a steady, low concentration of molecular bromine (Br 2 ), which suppresses electrophilic aromatic addition and selectively drives homolytic cleavage for allylic/benzylic substitution [1].
The primary analytical challenge post-synthesis is confirming the shift from an aryl-methyl group (Ar-CH 3 ) to an aryl-bromomethyl group (Ar-CH 2 Br) without misinterpreting the complex anisotropic effects of the adjacent ester and halogen groups.
Workflow integrating Wohl-Ziegler synthesis with experimental and DFT-GIAO NMR validation.
Methodologies & Protocols
To establish a self-validating analytical system, both experimental and computational protocols must be rigorously controlled.
Experimental NMR Acquisition Protocol
-
Sample Preparation: Dissolve 15–20 mg of purified Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D).
-
Internal Referencing: Ensure the CDCl 3 contains 0.03% v/v Tetramethylsilane (TMS). The residual CHCl 3 proton peak must be calibrated to exactly δ 7.26 ppm, and the central peak of the 13 C triplet to δ 77.16 ppm. This corrects for bulk magnetic susceptibility variations [2].
-
Acquisition Parameters ( 1 H): Run at 400 MHz, 298 K, using a 30° pulse angle, 1.0 s relaxation delay (d1), and 16 scans.
-
Acquisition Parameters ( 13 C): Run at 100 MHz, 298 K, using a 30° pulse angle, 2.0 s relaxation delay, and a minimum of 512 scans with 1 H decoupling (WALTZ-16).
DFT-GIAO Computational Protocol
For highly functionalized molecules where empirical rules fail, Density Functional Theory (DFT) provides superior accuracy by modeling the actual electron density [3].
-
Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamers of the ester and methoxy groups.
-
Geometry Optimization: Optimize the lowest energy conformers using Gaussian 16 at the B3LYP/6-31G(d) level in the gas phase.
-
NMR Tensor Calculation: Calculate the Gauge-Independent Atomic Orbital (GIAO) nuclear magnetic shielding tensors at the mPW1PW91/6-311+G(d,p) level.
-
Solvation Modeling: Apply the Polarizable Continuum Model (PCM) for chloroform to account for solvent-induced electronic polarization [3].
-
Data Scaling: Convert shielding tensors ( σ ) to chemical shifts ( δ ) using linear scaling factors derived from a TMS reference calculated at the identical level of theory.
Step-by-step computational methodology for DFT-based NMR chemical shift prediction.
Comparative Data Analysis
The following tables objectively compare the experimental spectra of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate against empirical predictions (standard 2D additivity algorithms) and DFT-GIAO calculations.
Table 1: 1 H NMR Data Comparison (400 MHz, CDCl 3 )
| Proton Assignment | Multiplicity | Experimental δ (ppm) | Empirical Predictor δ (ppm) | DFT-GIAO δ (ppm) | Causality & Structural Insights |
| -COOCH 3 | s (3H) | 3.90 | 3.88 | 3.91 | Standard methyl ester resonance. |
| -OCH 3 (C4) | s (3H) | 3.95 | 3.85 | 3.94 | Deshielded slightly by the adjacent electronegative Cl atom at C5. |
| -CH 2 Br (C2) | s (2H) | 4.90 | 4.45 | 4.85 | Critical Diagnostic Peak: Empirical tools severely underestimate the combined deshielding effect of the benzylic position, the heavy bromine atom, and the anisotropic cone of the ortho-ester carbonyl. DFT accurately captures this. |
| Ar-H (C3) | s (1H) | 7.05 | 6.95 | 7.08 | Shielded by the strongly electron-donating ortho-methoxy group. |
| Ar-H (C6) | s (1H) | 7.95 | 7.80 | 7.92 | Strongly deshielded by the ortho-carbonyl group of the ester. Appears as a singlet due to para relationship with H3. |
Table 2: 13 C NMR Data Comparison (100 MHz, CDCl 3 )
| Carbon Assignment | Experimental δ (ppm) | Empirical Predictor δ (ppm) | DFT-GIAO δ (ppm) |
| -CH 2 Br | 31.0 | 28.5 | 30.8 |
| -COOCH 3 | 52.5 | 52.0 | 52.3 |
| -OCH 3 | 56.5 | 56.1 | 56.6 |
| Ar-CH (C3) | 113.0 | 114.5 | 112.8 |
| Ar-C (C5-Cl) | 122.0 | 126.0 | 121.5 |
| Ar-C (C1-Ester) | 125.0 | 122.5 | 125.4 |
| Ar-CH (C6) | 133.0 | 131.0 | 133.2 |
| Ar-C (C2-CH 2 Br) | 139.0 | 137.5 | 139.3 |
| Ar-C (C4-OCH 3 ) | 158.0 | 155.0 | 158.5 |
| C=O (Ester) | 165.5 | 166.5 | 165.2 |
Performance Evaluation & Causality
-
Empirical Predictors (Alternatives): While fast, standard 2D additivity rules struggle with the "heavy atom effect" of bromine and the steric clash between the bulky -CH 2 Br and -COOCH 3 groups. This results in a significant error margin (up to 0.45 ppm for the benzylic protons).
-
DFT-GIAO (In Silico Gold Standard): By utilizing the PCM solvent model and optimizing the 3D geometry, DFT accurately maps the spatial proximity of the carbonyl oxygen to the benzylic protons, resulting in a Mean Absolute Error (MAE) of <0.05 ppm for 1 H shifts [3].
-
Experimental (Ground Truth): The experimental data provides definitive proof of the Wohl-Ziegler bromination success. The disappearance of the Ar-CH 3 peak (~2.6 ppm) and the emergence of the Ar-CH 2 Br peak at 4.90 ppm is the self-validating marker for the workflow.
Conclusion
For routine screening of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate, experimental 1 H NMR remains unmatched in speed and definitive proof of structure. However, when experimental data yields ambiguous overlapping signals (e.g., in crude mixtures), relying on empirical predictors can lead to misassignments due to their inability to handle complex anisotropic and heavy-atom effects. In such cases, integrating DFT-GIAO calculations with statistical DP4+ analysis provides a highly trustworthy, orthogonal validation method that closely mirrors experimental reality.
References
- BenchChem. "Application Notes and Protocols: Mechanism of Allylic Bromination using N-Bromoamides." BenchChem Protocols, 2025.
- Rummens, F. H. A. "Magnetic susceptibility measurement by NMR: 2. The magnetic susceptibility of NMR solvents and their chemical shifts." ResearchGate / Chem Phys Lett, 1975.
- Kim et al. "Structure Revision of Anti-Inflammatory Indole Alkaloids... through density functional theory (DFT) calculation of NMR chemical shifts." National Institutes of Health (NIH), 2023.
Structural Elucidation of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate: A Comparative Mass Spectrometry Guide
As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing highly functionalized, reactive intermediates. Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate (C₁₀H₁₀BrClO₃) is a prime example. As a benzylic bromide, it is prone to thermal degradation and solvolysis, making its mass spectrometric (MS) characterization highly dependent on the chosen analytical platform.
This guide objectively compares the two predominant analytical products/platforms—Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-MS/MS (LC-ESI-MS/MS) —for the structural elucidation of this compound. By examining the causality behind experimental parameters, we can establish self-validating workflows that ensure scientific integrity.
The Isotopic Fingerprint: Causality in Halogen Mass Spectrometry
Before comparing instrument platforms, we must understand the compound's inherent theoretical mass signature. The presence of both a bromine and a chlorine atom on the aromatic scaffold creates a highly diagnostic isotopic triad.
As established by[1], naturally occurring bromine exists as a ~1:1 mixture of ⁷⁹Br and ⁸¹Br, while chlorine exists as a ~3:1 mixture of ³⁵Cl and ³⁷Cl. When a single molecule contains one of each (Br₁Cl₁), the probability distribution of these isotopes dictates the molecular ion ([M]⁺•) pattern:
-
M (m/z 292): ⁷⁹Br + ³⁵Cl (Base isotope mass)
-
M+2 (m/z 294): (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl)
-
M+4 (m/z 296): ⁸¹Br + ³⁷Cl
The resulting intensity ratio is approximately 3:4:1 . According to , feeding accurate isotope patterns into MS algorithms drastically reduces the number of possible formula candidates, acting as an internal validation tool to confirm the intactness of the halogenated species before fragmentation occurs.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
The choice between hard ionization (EI) and soft ionization (ESI) fundamentally alters the observed spectrum[2]. While GC-MS excels in generating reproducible fragmentation libraries, LC-MS preserves the fragile benzylic C-Br bond[3].
Quantitative Performance Matrix
| Performance Metric | GC-EI-MS Platform (Hard Ionization) | LC-ESI-MS/MS Platform (Soft Ionization) |
| Primary Ion Detected | [M-Br]⁺ (m/z 213) | [M+NH₄]⁺ (m/z 310) |
| Molecular Ion Intactness | Poor (<5% relative abundance) | Excellent (>90% relative abundance) |
| Sensitivity (LOD) | ~10 ng/mL | ~1 ng/mL (in MRM mode) |
| Structural Information | High (Extensive homolytic cleavage) | Low (Requires CID for MS/MS fragmentation) |
| Run Time | 12-15 minutes | 3-5 minutes (UPLC) |
| Degradation Risk | High (Thermal degradation in inlet) | Moderate (Solvolysis risk during sample prep) |
Experimental Protocols: Self-Validating Systems
To guarantee trustworthiness, every analytical run must be treated as a self-validating system. The protocols below detail the causal reasoning behind each specific parameter choice.
Protocol A: GC-EI-MS Workflow
Rationale: Benzyl bromides are thermally labile. High inlet temperatures (>250°C) will cause the loss of HBr before the molecule even reaches the column.
-
System Suitability: Tune the MS using Perfluorotributylamine (PFTBA) to verify mass accuracy across the m/z 50–600 range. Run a solvent blank to establish a baseline.
-
Sample Preparation: Dissolve the standard in an aprotic solvent like Dichloromethane (DCM) to a concentration of 50 µg/mL. Causality: Using protic solvents like methanol will cause solvolysis in the autosampler vial, converting the bromomethyl group to a methoxymethyl ether.
-
Chromatography: Inject 1 µL (split ratio 10:1) into a deactivated inlet maintained strictly at 200°C to prevent thermal degradation. Use a non-polar column (e.g., DB-5MS) with a helium carrier gas flow of 1.0 mL/min.
-
Data Acquisition: Operate the EI source at 70 eV. The resulting spectrum will show a negligible molecular ion at m/z 292, but a massive base peak at m/z 213 (loss of Br•), which retains the 3:1 chlorine isotope pattern.
Protocol B: LC-ESI-MS/MS Workflow
Rationale: Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate lacks a basic nitrogen atom, making standard protonation ([M+H]⁺) highly inefficient in ESI[2].
-
System Suitability: Inject a known halogenated standard to verify isotopic fidelity and mass resolution.
-
Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile. Causality: Acetonitrile prevents the solvolysis issues associated with methanol.
-
Mobile Phase Optimization (Critical Step): Use Water (A) and Acetonitrile (B), both fortified with 10 mM Ammonium Formate . Causality: Because the ester and ether oxygens are weak proton acceptors, the addition of NH₄⁺ drives the formation of a highly stable [M+NH₄]⁺ adduct at m/z 310, maximizing sensitivity.
-
Data Acquisition: Run in ESI positive mode. For structural confirmation, apply Collision-Induced Dissociation (CID) at 15-20 eV to transition the m/z 310 precursor to the m/z 213 product ion.
Mechanistic Workflow & Logical Relationships
The diagram below maps the divergent analytical fates of the compound based on the chosen ionization platform.
Comparative mass spectrometry workflows for halogenated benzoate analysis.
Conclusion
For the definitive structural elucidation of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate, neither platform is universally superior; they are complementary. GC-EI-MS provides undeniable proof of the core aromatic structure via the m/z 213 benzyl cation, but destroys the intact molecule. Conversely, LC-ESI-MS/MS (when buffered with ammonium formate) preserves the fragile C-Br bond, confirming the exact molecular mass and the critical 3:4:1 isotopic triad. Drug development professionals should utilize LC-MS for purity and intact mass confirmation, reserving GC-MS for deep structural fragmentation and library matching.
References
1.[1] Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL: [Link]
2.[2] Title: LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis Source: Shimadzu URL: [Link]
3. Title: Interpreting Mass Spectrometry Output Source: Waters Corporation URL: [Link]
4.[3] Title: GC-MS vs LC-MS: How to Choose for Metabolomics Research Source: Arome Science URL: [Link]
Sources
FT-IR analysis of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate functional groups.
[label="Spectral Acquisition\n(4000 - 400 cm⁻¹
Finalizing Workflow Integration
As a Senior Application Scientist, I frequently encounter heavily functionalized aromatic building blocks that require rigorous analytical verification. Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate is a prime example of a complex pharmaceutical intermediate. With an ester, an ether, an aryl chloride, and an aliphatic bromide all crowded onto a single benzene ring, verifying its structural integrity demands precise spectroscopic techniques.
This guide provides an objective, data-driven comparison of how to monitor the synthesis of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy, alongside a critical performance comparison of the two primary FT-IR sampling methodologies: Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) .
Part 1: Reaction Monitoring — Product vs. Precursor
In a standard synthetic workflow, Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate is generated via the radical bromination of its precursor, Methyl 5-chloro-4-methoxy-2-methylbenzoate. FT-IR is an exceptionally powerful tool for monitoring this transformation because it directly probes the vibrational changes associated with the functional group conversion.
The Causality of Spectral Shifts
-
The Heavy Atom Effect (C-Br Appearance): The most critical proof of successful bromination is the appearance of the C-Br stretching vibration. According to Hooke’s Law, a bond's vibrational frequency is inversely proportional to the square root of its reduced mass. Because bromine is significantly heavier than the hydrogen it replaces, the stretching frequency is pushed far down into the lower fingerprint region. Aliphatic C-Br stretches typically manifest between 650 and 500 cm⁻¹ [2.9].
-
Aryl Chloride Stability: The C-Cl bond on the aromatic ring remains untouched during the reaction. Aryl chlorides exhibit characteristic stretching vibrations between 1100 and 1035 cm⁻¹[1]. In this molecule, the electron-withdrawing ester and electron-donating methoxy groups exert competing resonance effects, typically anchoring the C-Cl stretch near 1080 cm⁻¹.
-
Carbonyl and Ether Preservation: The highly polar ester C=O double bond yields an intense, sharp peak around 1715–1730 cm⁻¹. The methoxy group (C-O-C asymmetric stretch) provides a strong band near 1250 cm⁻¹. Both must remain intact and unshifted between the precursor and the product.
Table 1: Quantitative Functional Group Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Structural Causality |
| Ester (C=O) | Stretching | 1715 - 1730 | Highly polar double bond; dominates the spectrum. |
| Methoxy (C-O-C) | Asym. Stretching | ~1250 | Aromatic ether linkage; strong dipole moment change. |
| Aryl Chloride (C-Cl) | Stretching | 1035 - 1100 | Heavy atom effect; stabilized by aromatic conjugation. |
| Bromomethyl (C-Br) | Stretching | 500 - 650 | Large reduced mass of Br pushes band to far fingerprint region. |
| Aromatic Ring | C=C Skeletal Stretch | 1490, 1590 | Ring breathing modes; confirms aromatic core integrity. |
Part 2: Methodology Comparison — ATR-FTIR vs. KBr Transmission
When analyzing a solid, crystalline halogenated intermediate, the choice of FT-IR sampling technique dictates the quality and reliability of your data.
-
ATR-FTIR (Diamond Crystal): This is the modern standard for rapid analysis. It requires zero sample preparation, which prevents moisture absorption. However, because the depth of penetration is wavelength-dependent, bands at lower wavenumbers (like the critical C-Br stretch) will appear artificially more intense than those at higher wavenumbers (like the C-H stretches) compared to transmission spectra.
-
Transmission (KBr Pellet): This is the classical technique[2]. It provides a true absorbance profile across the entire mid-IR range, making it superior for library matching. However, KBr is highly hygroscopic. If water is absorbed during preparation, a massive O-H stretch at ~3400 cm⁻¹ will appear, potentially obscuring high-frequency data and shifting the baseline.
Table 2: Performance Matrix for Halogenated Solids
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission (KBr Pellet) |
| Sample Preparation | None (Direct application) | Extensive (Grinding, pressing)[2] |
| Moisture Interference | Minimal (Ideal for hygroscopic labs) | High (Requires dried KBr matrix) |
| Low-Frequency Limit | ~400 cm⁻¹ (Diamond cutoff) | ~400 cm⁻¹ (KBr cutoff) |
| Spectral Distortion | Anomalous dispersion shifts peaks slightly | True absorbance (if properly prepared) |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical protocol must include built-in validation checks. Below are the methodologies for analyzing Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate.
Protocol A: ATR-FTIR Analysis
-
Preparation: Clean the diamond crystal with isopropanol and allow it to evaporate completely.
-
Background: Collect a background spectrum (16 scans, 4 cm⁻¹ resolution) of the ambient atmosphere.
-
Application: Place ~2 mg of the solid compound directly onto the center of the diamond crystal.
-
Compression: Lower the pressure anvil.
-
Self-Validation Check: Monitor the live preview. Stop applying pressure when the ester C=O peak (~1720 cm⁻¹) reaches an absorbance of 0.5 to 0.8 AU. If the peak becomes flat-topped, the detector is saturated; reduce pressure immediately to prevent photometric errors.
-
-
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to normalize band intensities.
Protocol B: KBr Pellet Transmission
-
Desiccation: Dry spectroscopy-grade KBr powder under an infrared lamp for at least 2 hours[2].
-
Milling: Weigh 1–2 mg of the sample and 150 mg of dried KBr. Grind them together in an agate mortar for 3 minutes to ensure the particle size is smaller than the wavelength of IR light (preventing scattering).
-
Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure via a hydraulic press for 2 minutes[2].
-
Validation:
-
Self-Validation Check: Hold the pressed pellet up to a light source. It must be visually translucent. An opaque pellet indicates insufficient grinding or residual moisture, which will induce the Christiansen effect (severe baseline scattering and asymmetric peak distortion). If opaque, discard and re-grind.
-
-
Acquisition: Place the pellet in the transmission holder and collect 16 scans from 4000 to 400 cm⁻¹.
Part 4: Analytical Workflow Visualization
Workflow decision matrix for the FT-IR analysis of halogenated aromatic intermediates.
References
-
How to Read and Interpret FTIR Spectroscope of Organic Material | ResearchGate | 3
-
Comparative vibrational spectroscopic studies... based on density functional theory | ResearchGate | 1
-
A Comparative Guide to FT-IR Spectroscopy for Functional Group Analysis | Benchchem | 2
-
Vibrational Spectroscopy (Infrared, IR-Spect.) | Tanta University | 4
Sources
Synthetic Strategies for Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate: A Comparative Guide for Process Chemists
As pharmaceutical and agrochemical pipelines increasingly rely on complex heterocyclic scaffolds (such as isoindolinones and functionalized phthalides), the demand for highly specific, poly-substituted benzylic halides has surged. Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate is a prime example of a high-value, sterically and electronically complex building block.
Designing a synthetic route for this molecule requires navigating significant chemoselectivity challenges. The presence of a strongly electron-donating methoxy group at C4, coupled with a moderately deactivating chloro group at C5, creates an electron-rich aromatic system highly susceptible to unwanted electrophilic aromatic substitution (EAS). Furthermore, the benzylic position must be functionalized without over-oxidation or di-bromination.
This guide objectively compares three distinct synthetic methodologies for accessing this critical intermediate, analyzing the mechanistic causality, scalability, and self-validating experimental protocols for each approach.
Strategic Overview of Synthetic Pathways
To achieve the target molecule, process chemists typically evaluate three divergent pathways based on the availability of precursors and the scale of the reaction:
-
Route A: Free-Radical Benzylic Bromination (Wohl-Ziegler)
-
Route B: Appel-Type Halogenation of Benzylic Alcohols
-
Route C: Phthalide Ring-Opening and Esterification
Caption: Divergent synthetic pathways for Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate.
Route A: Free-Radical Benzylic Bromination (Wohl-Ziegler)
The most direct route utilizes commercially accessible methyl 5-chloro-4-methoxy-2-methylbenzoate, subjecting it to Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN) 1.
Mechanistic Rationale & Causality
Why use NBS instead of elemental bromine ( Br2 )? The methoxy group at C4 strongly activates the aromatic ring. If Br2 is used, the high localized concentration of electrophilic bromine will inevitably lead to Electrophilic Aromatic Substitution (EAS) at the open C3 position. NBS circumvents this by providing a low, steady-state concentration of Br2 in solution, which strongly favors the faster homolytic cleavage and subsequent benzylic radical formation over EAS 2.
Caption: Free-radical chain mechanism for benzylic bromination via NBS and AIBN.
Self-Validating Experimental Protocol
-
Setup: In a dry, round-bottom flask equipped with a reflux condenser, dissolve Methyl 5-chloro-4-methoxy-2-methylbenzoate (1.0 eq) in anhydrous carbon tetrachloride ( CCl4 ) or a greener alternative like trifluorotoluene (0.2 M).
-
Initiation: Add NBS (1.05 eq) and AIBN (0.05 eq). Causality note: Strict stoichiometric control of NBS (1.05 eq) is critical to prevent over-bromination to the dibromomethyl derivative.
-
Propagation: Heat the mixture to 75–80 °C.
-
Self-Validation Check (IPC): As the reaction initiates, the dense, crystalline NBS powder resting at the bottom of the flask will be consumed. Simultaneously, the byproduct succinimide (which is less dense than the halogenated solvent) will begin to float to the surface. Complete flotation of a white solid indicates reaction completion (typically 2–4 hours).
-
Workup: Cool the mixture to 0 °C, filter off the succinimide, and concentrate the filtrate under reduced pressure. Purify via recrystallization (hexane/ethyl acetate).
Route B: Appel-Type Halogenation of Benzylic Alcohols
When absolute chemoselectivity is required and radical conditions pose safety risks at scale, the Appel reaction offers an elegant, mild alternative starting from the corresponding benzylic alcohol 3.
Mechanistic Rationale & Causality
The Appel reaction utilizes Carbon Tetrabromide ( CBr4 ) and Triphenylphosphine ( PPh3 ). The thermodynamic driving force of this reaction is the formation of the exceptionally strong P=O double bond in triphenylphosphine oxide (TPPO). Because the reaction proceeds via an SN2 displacement of a highly activated phosphonium leaving group, it completely eliminates the risk of aromatic ring bromination or di-bromination at the benzylic position 4.
Caption: Logical workflow of the Appel reaction mechanism for benzylic bromination.
Self-Validating Experimental Protocol
-
Setup: Dissolve Methyl 5-chloro-2-(hydroxymethyl)-4-methoxybenzoate (1.0 eq) and CBr4 (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under inert atmosphere.
-
Activation: Add PPh3 (1.1 eq) portion-wise over 15 minutes to control the exotherm.
-
Self-Validation Check (IPC): Upon addition of PPh3 , the solution will immediately develop a distinct pale-yellow coloration, visually confirming the formation of the reactive phosphonium ion pair. As the reaction proceeds to completion (stirring at RT for 2 hours), the solution will become cloudy. During rotary evaporation, massive precipitation of white TPPO visually confirms successful halogen exchange.
-
Workup: Concentrate the mixture. To remove the bulk of the TPPO, suspend the crude residue in cold diethyl ether or hexane/ethyl acetate (9:1); the TPPO will remain insoluble. Filter and purify the filtrate via silica gel chromatography.
Route C: Phthalide Ring-Opening and Esterification
For industrial scale-up (GMP manufacturing), avoiding both radical initiators (thermal hazards) and stoichiometric phosphine waste (poor atom economy) is paramount. The acidic cleavage of a phthalide intermediate offers a highly robust, scalable alternative 5.
Mechanistic Rationale & Causality
Starting from 6-chloro-5-methoxyisobenzofuran-1(3H)-one, the cyclic ester (lactone) is remarkably stable under neutral conditions. However, in the presence of strong hydrobromic acid (HBr), the carbonyl oxygen is protonated, rendering the benzylic carbon highly electrophilic. Bromide acts as a nucleophile, opening the ring to yield 2-(bromomethyl)-5-chloro-4-methoxybenzoic acid. A subsequent mild Fischer esterification yields the target methyl ester.
Self-Validating Experimental Protocol
-
Ring Opening: Suspend the phthalide precursor (1.0 eq) in a 33% solution of HBr in acetic acid (5.0 eq of HBr). Heat the mixture to 80 °C.
-
Self-Validation Check (IPC): The initial heterogeneous suspension of the phthalide will gradually dissolve into a homogeneous, dark solution as the ring opens to form the more soluble benzylic bromide acid intermediate. Once homogeneous, cool the mixture and pour it over crushed ice; the intermediate acid will crash out as a white precipitate.
-
Esterification: Filter and dry the intermediate acid. Suspend it in anhydrous methanol, add a catalytic amount of concentrated H2SO4 , and reflux for 4 hours.
-
Workup: Concentrate the methanol, partition between ethyl acetate and saturated aqueous NaHCO3 (to remove unreacted acid), dry the organic layer, and evaporate to yield the highly pure target ester.
Quantitative Performance Matrix
To assist in route selection, the following table summarizes the key performance metrics of each pathway based on standard process chemistry parameters:
| Metric | Route A: Radical Bromination | Route B: Appel Reaction | Route C: Phthalide Opening |
| Overall Yield | 75–85% | 85–95% | 60–75% (over 2 steps) |
| Regioselectivity | Moderate (Risk of dibromination) | Excellent (>99%) | Excellent (>99%) |
| Atom Economy | High | Low (Generates massive TPPO waste) | Moderate |
| Process Safety | Moderate (Thermal hazards of AIBN) | High (Mild conditions) | High (No radical initiators) |
| Scalability (GMP) | Moderate to Good | Poor (Requires chromatography) | Excellent (Crystallization-driven) |
Application Scientist's Recommendations
-
For Discovery / Milligram Scale: Route B (Appel Reaction) is the undisputed champion. It guarantees rapid access to the target molecule with near-perfect chemoselectivity, and the chromatographic removal of TPPO is trivial at small scales.
-
For Intermediate / Gram Scale: Route A (Wohl-Ziegler) provides the best balance of speed and precursor availability. Careful stoichiometric control of NBS and rigorous temperature monitoring will mitigate the risks of over-bromination.
-
For Process / Kilogram Scale: Route C (Phthalide Opening) is the method of choice. It completely bypasses the thermal safety hazards of radical initiators and the poor atom economy of phosphine reagents, relying instead on highly scalable, crystallization-driven isolations.
References
- Catalytic Approaches for C–Br Bond Formation in Polyhalogenated Methylbenzoates. EvitaChem.
- Methyl 3-(bromomethyl)benzoate | High-Purity | RUO. Benchchem.
- The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. PMC (Molecules).
- Thiourea-Mediated Halogenation of Alcohols. The Journal of Organic Chemistry.
- EP0480717B1 - Unsaturated hydroxyalkylquinoline acids as leukotriene antagonists. Google Patents.
Sources
- 1. evitachem.com [evitachem.com]
- 2. Methyl 3-(bromomethyl)benzoate | High-Purity | RUO [benchchem.com]
- 3. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0480717B1 - Unsaturated hydroxyalkylquinoline acids as leukotriene antagonists - Google Patents [patents.google.com]
Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the chemical reaction itself. When handling Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate (CAS: 109803-49-8) , standard "pour and store" disposal methods are insufficient. This compound is a highly reactive benzylic bromide. To ensure laboratory safety and environmental compliance, we must design a self-validating workflow that chemically neutralizes its specific mechanistic hazards before it enters the waste stream.
Mechanistic Causality & Hazard Profile
To understand how to dispose of this chemical, we must first understand why it is dangerous. The presence of the bromomethyl group (-CH₂Br) attached to an electron-withdrawing aromatic ring makes this compound a potent electrophile.
-
Biological Alkylating Agent: The carbon-bromine bond is highly susceptible to bimolecular nucleophilic substitution (S_N2). In biological systems, it acts as an alkylating agent, cross-linking with nucleophilic centers on DNA (e.g., the N7 position of guanine) and proteins. This mechanism is responsible for its severe lachrymatory (tear-gas) effects, corrosivity, and mutagenic potential[1].
-
Halogenated Environmental Hazard: Because the molecule contains both chlorine and bromine, it falls under strict Environmental Protection Agency (EPA) regulations for halogenated waste. Improper disposal—such as mixing it with non-halogenated solvents for standard incineration—can generate highly toxic hydrogen halides and dioxins[2].
Quantitative Hazard & Handling Summary
| Hazard / Property | Classification / Detail | Operational Requirement & PPE |
| Chemical Class | Halogenated Alkylating Agent | Segregate strictly into Halogenated Waste streams. |
| Primary Toxicity | Lachrymator, Corrosive, Mutagenic | Handle exclusively in a certified, high-flow fume hood. |
| Reactivity | S_N2 Electrophile; reacts with moisture | Store under inert gas (N₂/Ar); isolate from strong bases/amines. |
| Required PPE | High-barrier dermal/ocular protection | Double nitrile gloves, splash goggles, fully buttoned lab coat. |
The Self-Validating Quenching Protocol (For Spills & Residues)
If you have a spill, or if you are disposing of active reaction residues, you cannot simply throw the material into a waste bin. We must outcompete its dangerous biological reactivity with a controlled chemical reaction.
While strong bases (like NaOH) can hydrolyze the bromide, they risk violent exothermic reactions. Instead, we utilize Sodium Thiosulfate (Na₂S₂O₃) . The thiosulfate anion is a massive, highly polarizable nucleophile that rapidly attacks the bromomethyl group via an S_N2 mechanism, displacing the bromide ion to form a benign, water-soluble S-alkylthiosulfate, historically known as a Bunte salt[3],[4]. This effectively neutralizes the alkylating hazard without generating dangerous heat[5].
Step-by-Step Methodology:
-
Solubilization: Suspend the spilled material (including sand/absorbent) or the reaction residue in a miscible co-solvent such as isopropanol (IPA) or ethanol.
-
Causality: Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate is highly hydrophobic. A co-solvent ensures the organic electrophile can physically interface with the aqueous quenching agent.
-
-
Nucleophilic Quench: Slowly add a 10–20% (w/v) aqueous solution of sodium thiosulfate in a 3-to-1 molar excess relative to the estimated bromide concentration.
-
Controlled Agitation: Stir or agitate the biphasic mixture vigorously at room temperature for 1 to 2 hours inside a fume hood.
-
Validation (The Self-Validating Step): Never assume a quench is complete. Spot the organic layer on a silica Thin Layer Chromatography (TLC) plate alongside a reference standard of the pure starting material. Elute with a suitable solvent (e.g., 80:20 Hexanes:Ethyl Acetate). The complete disappearance of the high-R_f starting material spot confirms total neutralization.
-
Final Disposal: Once chemically validated, transfer the entire benign mixture into a designated Halogenated Aqueous Waste container.
Standard Operating Procedure for Routine Bulk Disposal
For bulk unused material or reaction solvents containing the compound where chemical quenching is logistically impractical, strict segregation is required:
-
Segregation: Pour the material directly into a designated Halogenated Organic Waste carboy. NEVER mix this with non-halogenated waste streams. Doing so violates RCRA guidelines and creates explosive hazards if inadvertently mixed with incompatible solvents (e.g., strong oxidizers or bulk amines)[2].
-
Containment: Use High-Density Polyethylene (HDPE) or Teflon-lined glass containers. Ensure caps are securely tightened, but utilize vented caps if the waste contains residual moisture, as slow hydrolysis can evolve HBr gas over time[1].
-
Labeling: Explicitly label the container with: "Hazardous Waste - Halogenated Organics (Contains Bromine/Chlorine, Alkylating Agent)."
Disposal Decision Workflow
Workflow for the safe quenching and disposal of halogenated alkylating agents.
References
-
[1] National Institutes of Health (PubChem). "Benzyl Bromide | C7H7Br | CID 7498". Available at:[Link]
-
[2] Cole-Parmer. "Material Safety Data Sheet - Benzyl bromide, 98%". Available at:[Link]
-
[5] National Institutes of Health (PubMed). "Chemoprotection profiles of sodium thiosulfate on methyl methanesulfonate-induced mutagenesis of bacteriophage T4". Available at:[Link]
Sources
- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemoprotection profiles of sodium thiosulfate on methyl methanesulfonate-induced mutagenesis of bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate
Comprehensive Safety and Operational Guide: Handling Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate
As a Senior Application Scientist, I recognize that handling highly reactive electrophiles requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical's behavior. Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate (CAS: 109803-49-8) is a potent bifunctional building block widely used in complex heterocyclic synthesis[1]. However, its reactive bromomethyl moiety makes it an aggressive alkylating agent and a severe lachrymator[2].
This guide provides the foundational causality behind the required safety protocols, ensuring your laboratory operations are both scientifically rigorous and uncompromisingly safe.
Mechanistic Hazard Profile: Why is it Dangerous?
To design an effective safety protocol, we must first understand the chemical causality of the hazards associated with bromomethyl compounds[3]:
-
Lachrymatory & Corrosive Action: The bromomethyl group (-CH₂Br) is highly susceptible to nucleophilic attack. When exposed to the ambient moisture of mucous membranes (eyes, respiratory tract), the carbon-bromine bond rapidly hydrolyzes. This exothermic reaction releases hydrobromic acid (HBr) directly onto sensitive tissues, causing acute chemical burns, severe tearing, and respiratory distress[4].
-
Systemic Alkylation: Beyond local burns, electrophilic bromomethyl derivatives act as indiscriminate alkylating agents[2]. They can covalently bind to nucleophilic sites on cellular proteins and DNA (such as thiol and amine groups), presenting suspected mutagenic and systemic toxicity risks[5].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for aggressive alkylating agents. The following matrix outlines the required protective barriers and the mechanistic justification for each selection[6].
| PPE Category | Recommended Specification | Mechanistic Justification & Causality |
| Hand Protection | Double-Gloving: 4-mil Nitrile (inner) + 14-mil Butyl Rubber (outer) | Bromomethyl compounds rapidly permeate thin nitrile upon extended contact. Butyl rubber provides a robust, impermeable barrier against halogenated organics, while the inner nitrile glove maintains dexterity and provides a secondary fail-safe. |
| Eye/Face Protection | Non-vented chemical splash goggles + Full-face shield | As a potent lachrymator, even trace vapors will react with ocular moisture to form HBr[3]. Non-vented goggles prevent vapor ingress, preventing severe corneal damage. |
| Respiratory | Certified Fume Hood (80–120 fpm face velocity) | Mechanical exhaust is mandatory[5]. If handling outside a hood is unavoidable (e.g., during a spill), a NIOSH-approved full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required to neutralize HBr off-gassing. |
| Body Protection | Flame-resistant (FR) lab coat + Tyvek sleeves | Prevents skin exposure to aerosolized reactive dust. The compound causes severe skin burns via protein alkylation[4]. |
Operational Workflow & Emergency Logic
The following diagram maps the critical path from material retrieval to safe disposal, including emergency diversion protocols.
Fig 1. Operational workflow and emergency logic for handling reactive bromomethyl derivatives.
Step-by-Step Operational Methodologies
Phase 1: Pre-Operational Setup & Quench Preparation
-
Validate Engineering Controls: Verify the fume hood face velocity is strictly between 80–120 feet per minute (fpm). Do not proceed if the airflow monitor is in alarm mode[5].
-
Prepare Quenching Solutions: Before opening the reagent, prepare a 10% (w/v) sodium thiosulfate ( Na2S2O3 ) solution or a 5% ethanolamine solution.
-
Causality: Having a nucleophilic quench ready ensures immediate neutralization of the electrophilic bromomethyl group in the event of a spill, halting prolonged HBr off-gassing.
-
-
Purge the Environment: Ensure all reaction vessels are oven-dried and purged with ultra-high purity Argon or Nitrogen. Ambient moisture initiates the hydrolysis of the carbon-bromine bond[3].
Phase 2: Dispensing and Reaction Setup
-
Closed-System Weighing: Tare a sealed vial inside the fume hood. Open the primary container of Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate only within the hood. Transfer the required mass using a static-free, grounded spatula to prevent electrostatic aerosolization of the reactive powder.
-
Solvent Addition: Dissolve the compound in a pre-dried, non-nucleophilic solvent (e.g., anhydrous DCM or THF) immediately after weighing. This stabilizes the reactive powder and eliminates the risk of airborne dust inhalation[6].
-
Seal and Store: Flush the primary container with Argon before sealing. Store at 2–8°C in a desiccator to prevent thermal and hydrolytic degradation[5].
Phase 3: Post-Reaction Quenching & Spill Disposal
-
In-Situ Neutralization: Upon reaction completion (or in the event of a spill), slowly add the pre-prepared amine or thiosulfate solution to the mixture at 0°C.
-
Causality: The quenching reaction (nucleophilic substitution of the unreacted bromide) is highly exothermic. Cooling controls the reaction rate while the nucleophile irreversibly destroys the lachrymatory starting material.
-
-
Spill Containment: Never use water directly on a spill, as it causes rapid, uncontrolled HBr release. Cover the solid with an inert absorbent (sand or vermiculite), apply the quenching solution, and allow 30 minutes for complete neutralization before sweeping[6].
-
Waste Segregation: Transfer the quenched, biphasic mixture to a designated "Halogenated Organic Waste" container. Route to an authorized incinerator equipped with a flue gas scrubber[4]. Never mix with heavy metals or strong oxidizers.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
